NH2-Peg4-noda-GA
Description
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Properties
Molecular Formula |
C25H47N5O11 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H47N5O11/c26-3-11-38-13-15-40-17-18-41-16-14-39-12-4-27-22(31)2-1-21(25(36)37)30-9-7-28(19-23(32)33)5-6-29(8-10-30)20-24(34)35/h21H,1-20,26H2,(H,27,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
WOTANAAHYUBRNQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Understanding NH2-Peg4-noda-GA
This compound is a bifunctional chelator meticulously engineered for the development of targeted radiopharmaceuticals. Its structure is a synergistic combination of three key functional moieties:
-
A Primary Amine (NH2) Group: This terminal amine serves as a reactive handle for the covalent attachment of biomolecules, such as peptides, antibodies, and small molecules, enabling the targeting of specific biological markers in vivo.[1]
-
A Polyethylene Glycol (PEG) Linker (Peg4): The tetra-polyethylene glycol spacer enhances the pharmacokinetic properties of the resulting radiopharmaceutical. PEGylation is a well-established strategy to improve solubility, increase systemic circulation time by reducing renal clearance, and minimize immunogenicity.[2]
-
A NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) Core: This macrocyclic chelator forms highly stable complexes with a variety of radiometals, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), which is crucial for Positron Emission Tomography (PET) imaging.[1][3]
The primary function of this compound is to serve as a bridge, securely linking a radioactive isotope to a targeting biomolecule. This allows for the precise delivery of radiation to a specific site within the body, enabling non-invasive imaging of physiological and pathological processes at the molecular level.
Chemical Properties:
| Property | Value |
| Chemical Formula | C25H47N5O11 |
| Molecular Weight | 593.67 g/mol |
| Appearance | White Powder |
| Applications | Labeling of peptides and antibodies |
Source: Chematech[1]
Quantitative Data Summary
Table 1: Biodistribution of [⁶⁸Ga]NODAGA-RGD in Patients with Hepatocellular Carcinoma
| Organ | Mean Standardized Uptake Value (SUVmean) at 60 min p.i. | % Injected Dose per Liter (%ID/L) at 60 min p.i. |
| Blood | 0.72 | 0.56 ± 0.43 |
| Lungs | 0.39 | 0.22 ± 0.05 |
| Liver | - | - |
| Spleen | - | - |
| Kidneys | - | - |
| Muscle | 0.26 | 0.16 ± 0.8 |
| Intestine | 0.88 | 0.54 ± 0.39 |
| Urinary Bladder Wall | - | 0.26 ± 0.09 (mSv/MBq) |
Data adapted from a study on patients with hepatocellular carcinoma and liver cirrhosis.[4]
Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-labeled NODAGA-Peptide
| Condition | Time Point | % Intact Radiotracer |
| Ex vivo (Plasma) | 5 min | 45.2 ± 1.8 |
| 60 min | 42.1 ± 3.7 | |
| Ex vivo (Urine) | 5 min | 40.0 ± 2.3 |
| 60 min | 37.4 ± 2.9 | |
| In vivo (Plasma) | 5 min | 6.9 ± 0.9 |
| 60 min | 2.1 ± 0.2 | |
| In vivo (Urine) | 5 min | 6.1 ± 1.1 |
| 60 min | 1.4 ± 0.3 |
Data represents the stability of a specific [⁶⁸Ga]NODAGA-peptide conjugate and may vary for other conjugates.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar bifunctional chelators.
Bioconjugation of this compound to a Targeting Peptide (e.g., RGD)
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid group on a peptide, such as the C-terminus or an acidic amino acid residue, using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
This compound
-
Targeting peptide with a free carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Activation of this compound (Formation of NHS ester):
-
Dissolve this compound, DCC, and NHS in anhydrous DMF.
-
The molar ratio should be approximately 1:1.1:1.1 (this compound:DCC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of this compound. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in the reaction buffer.
-
Add the activated this compound-NHS ester solution to the peptide solution. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the resulting peptide-NH2-Peg4-noda-GA conjugate using RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical RP-HPLC and Mass Spectrometry.
-
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the chelation of ⁶⁸Ga by the NODAGA core of the bioconjugate.
Materials:
-
Peptide-NH2-Peg4-noda-GA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, dissolve 10-50 µg of the Peptide-NH2-Peg4-noda-GA conjugate in sterile water or a suitable buffer.
-
Add the required volume of sodium acetate buffer to adjust the final reaction pH to between 4.0 and 4.5.
-
Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.
-
-
Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[6] Some NODAGA conjugates can be labeled at room temperature, but this may require a higher peptide concentration.
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA using radio-TLC or radio-HPLC. The RCP should be >95%.
-
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
[⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Radio-HPLC system
Procedure:
-
Incubate an aliquot of the purified radiolabeled peptide with an equal volume of human serum at 37°C.[5]
-
At various time points (e.g., 30, 60, 120, and 240 minutes), take a sample of the mixture.[7]
-
Precipitate the serum proteins by adding ethanol (B145695) or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Cellular Uptake and Binding Assay
This protocol is for determining the specific binding and internalization of a radiolabeled RGD peptide conjugate to cells expressing αvβ3 integrins.
Materials:
-
[⁶⁸Ga]Ga-RGD-Peptide-NH2-Peg4-noda-GA
-
Cell line expressing the target receptor (e.g., U87MG human glioblastoma cells for αvβ3 integrin)
-
Control cell line (optional, without the target receptor)
-
Cell culture medium
-
PBS
-
Unlabeled ("cold") RGD peptide for blocking studies
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with cold PBS.
-
Add the radiolabeled peptide to the wells at various concentrations.
-
For competition experiments, add increasing concentrations of the unlabeled peptide along with a fixed concentration of the radiolabeled peptide.
-
To determine non-specific binding, add a large excess of the unlabeled peptide to a set of wells 15-30 minutes prior to adding the radiolabeled peptide.
-
Incubate at 4°C for 1-2 hours to allow binding to the cell surface without significant internalization.
-
-
Uptake (Internalization) Assay:
-
Follow the same procedure as the binding assay but incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.
-
-
Washing and Lysis:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified integrin signaling pathway, which is relevant for RGD-based radiopharmaceuticals that target the αvβ3 integrin, a key player in angiogenesis and tumor metastasis.[8][9][10]
Caption: Simplified Integrin Signaling Pathway initiated by RGD peptide binding.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of a radiolabeled peptide and its application in PET imaging.
Caption: General workflow for bioconjugation and radiolabeling.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. [PDF] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Integrin - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Peg4-noda-GA, a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical structure, physicochemical properties, and standardized experimental protocols for its use in radiolabeling and bioconjugation.
Core Chemical Structure and Properties
This compound is a complex molecule designed for high-affinity chelation of radiometals while providing a reactive handle for covalent attachment to biomolecules. Its structure is composed of three key functional units:
-
NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator provides a stable coordination cage for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NODA-GA backbone forms highly stable complexes with trivalent metal ions.
-
PEG4 (Tetraethylene Glycol Spacer): The polyethylene (B3416737) glycol linker enhances solubility and can improve the pharmacokinetic properties of the resulting radiopharmaceutical conjugate.
-
NH2 (Primary Amine): This terminal functional group serves as a versatile point of attachment for conjugation to targeting biomolecules, such as peptides and antibodies, through standard amine chemistry.
The combination of these components makes this compound a valuable tool for the development of targeted agents for Positron Emission Tomography (PET) imaging and radionuclide therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C25H47N5O11[1] |
| Molecular Weight | 593.67 g/mol [1][2][3] |
| Appearance | White Powder[1] |
| IUPAC Name | 2,2′-(7-(1-amino-19-carboxy-16-oxo-3,6,9,12-tetraoxa-15-azanonadecan-19-yl)-1,4,7-triazonane-1,4-diyl)diacetic acid[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound: radiolabeling with Gallium-68 and Copper-64, and conjugation to peptides and antibodies.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes a general method for the radiolabeling of this compound conjugated biomolecules with ⁶⁸Ga.[4]
Materials:
-
This compound conjugated peptide/antibody
-
⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Saline
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture: In a sterile vial, add a specific amount of the this compound conjugate (typically 5-20 µg).
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.
-
Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq).
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes. Some conjugates may label efficiently at room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-conjugate using radio-TLC or radio-HPLC.
-
Purification (Optional but Recommended):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled conjugate with a small volume of ethanol/saline.
-
Radiolabeling with Copper-64 (⁶⁴Cu)
This protocol outlines a general procedure for radiolabeling this compound conjugates with ⁶⁴Cu.[4]
Materials:
-
This compound conjugated antibody/peptide
-
[⁶⁴Cu]CuCl₂ solution
-
Reaction Buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5)
-
Size-Exclusion Chromatography (SEC) column
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture: Dissolve the this compound conjugate in the Reaction Buffer.
-
Add the [⁶⁴Cu]CuCl₂ solution to the conjugate solution.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Quality Control: Determine the RCP using radio-TLC or radio-HPLC.
-
Purification: Purify the [⁶⁴Cu]Cu-conjugate from unchelated ⁶⁴Cu using SEC.
-
Final Formulation: Formulate the purified product in a suitable buffer for in vitro or in vivo studies.
Conjugation to Peptides
One of the most common methods for conjugating this compound to peptides is during solid-phase peptide synthesis (SPPS).[5]
Procedure:
-
The peptide is synthesized on a solid support.
-
The protected this compound is activated and coupled to the N-terminus of the resin-bound peptide.
-
The peptide-chelator conjugate is then cleaved from the resin and deprotected.
-
The crude product is purified by reverse-phase HPLC.
Conjugation to Antibodies
The conjugation of this compound to antibodies typically occurs in solution by targeting reactive functional groups on the antibody surface, such as the ε-amino groups of lysine (B10760008) residues.[5]
Procedure:
-
Antibody Preparation: Prepare the antibody in a suitable buffer, typically a borate (B1201080) or phosphate (B84403) buffer at a pH of around 8.5.
-
NHS Ester Activation of NODA-GA: Activate the carboxylic acid of a protected NODA-GA derivative to an N-hydroxysuccinimide (NHS) ester using standard coupling chemistry.
-
Conjugation Reaction: Add the activated NODA-GA-NHS ester to the antibody solution.
-
Purification: The resulting antibody-chelator conjugate is purified to remove unreacted chelator and byproducts, often using size-exclusion chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.
References
The Bifunctional Chelator NH2-Peg4-noda-GA: An In-Depth Technical Guide for Radiolabeling Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of stable and effective diagnostic and therapeutic agents. The NH2-Peg4-noda-GA chelator has emerged as a leading platform for the development of radiolabeled biomolecules. Its unique structure, featuring a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, a glutamic acid (GA) component, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine (NH2), offers a powerful combination of properties.
This technical guide provides a comprehensive overview of the this compound bifunctional chelator, including its synthesis, detailed experimental protocols for conjugation and radiolabeling, and a summary of its performance characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this versatile chelator in their research and development endeavors.
The NODA-GA backbone provides a high-affinity coordination site for various trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), forming stable complexes under mild conditions. The integrated PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the resulting radiopharmaceutical conjugate. The terminal primary amine serves as a versatile and reactive handle for covalent attachment to a wide range of targeting biomolecules, including peptides, antibodies, and small molecules.[1] This enables the precise delivery of radionuclides to specific biological targets for applications in medical imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.
Core Properties and Synthesis
The this compound molecule is meticulously designed to offer optimal performance in radiopharmaceutical development.
Key Structural Components:
-
NODA (1,4,7-triazacyclononane-diacetic acid) Macrocycle: This cyclic backbone forms a kinetically inert and thermodynamically stable complex with radiometals, which is crucial to prevent the in vivo release of the radionuclide.
-
Glutamic Acid (GA) Spacer: This component contributes to the overall charge and hydrophilicity of the chelator, influencing the pharmacokinetic properties of the final conjugate.
-
PEG4 (Tetra-polyethylene glycol) Linker: The inclusion of a PEG spacer enhances aqueous solubility and can reduce non-specific binding of the radiolabeled conjugate in vivo, potentially leading to improved tumor-to-background ratios in imaging studies.
-
Terminal Amine (NH2) Group: This primary amine provides a reactive site for the covalent conjugation to targeting biomolecules, typically through the formation of stable amide bonds.
Synthesis of the this compound Core
The synthesis of this compound is a multi-step process that involves the preparation of a protected NODA-GA precursor, followed by the introduction of the PEGylated amine linker and subsequent deprotection. The following is a generalized protocol based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Protected NODA-GA precursor (e.g., NODAGA(tBu)₃)
-
Amine-PEG4-acid with a protected amine group (e.g., Boc-NH-PEG4-COOH)
-
Coupling agents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Trifluoroacetic acid (TFA) for deprotection
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of Amine-PEG4-Acid: In an anhydrous solvent such as DMF, dissolve the Boc-NH-PEG4-COOH and a molar excess of a coupling agent (e.g., HATU).
-
Coupling Reaction: To the activated PEG linker solution, add the protected NODA-GA precursor and a base like DIPEA. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification of Protected Intermediate: The resulting protected this compound conjugate is purified from the reaction mixture using RP-HPLC.
-
Deprotection: The purified, protected conjugate is treated with a strong acid, such as TFA, to remove the Boc and tert-butyl protecting groups.
-
Final Purification: The final this compound product is purified by RP-HPLC and lyophilized to yield a white powder.
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.
Data Presentation: Quantitative Performance Metrics
The performance of this compound and its conjugates is evaluated based on several key quantitative parameters. The following tables summarize representative data from various studies, providing a basis for comparison and experimental design.
Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODA-GA Conjugates
| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) |
| [⁶⁸Ga]Ga-NODAGA-HPBCD | - | - | - | - | 76.54 ± 6.12 (decay corrected) | 17.62 ± 2.43 |
| [⁶⁸Ga]NODAGA-RGD | 5-20 µg | 4.0 - 4.5 | 95 | 5 - 10 | >95 | Not Reported |
| [⁶⁸Ga]NODAGA-Peptide | Not Specified | 4.0 - 4.5 | Room Temp - 80 | 5 - 15 | >95 | Not Reported |
Table 2: In Vitro Stability of ⁶⁸Ga-NODA-GA Conjugates
| Conjugate/Chelator | Incubation Time | % Intact Conjugate in Serum/Plasma | Reference |
| [⁶⁸Ga]NODAGA-Peptide | 60 min | 42.1 ± 3.7% (in plasma) | [2] |
| [⁶⁸Ga]DOTA-Peptide | 60 min | 1.2 ± 0.3% (in plasma) | [2] |
| [⁶⁸Ga]Ga-NOTA-NT-20.3 | 4 hours | >95% (in human serum) | [1] |
Table 3: Biodistribution of a ⁶⁸Ga-labeled NODAGA-RGD Peptide in Tumor-Bearing Mice (%ID/g)
| Organ | 15 min post-injection | 30 min post-injection | 60 min post-injection | 120 min post-injection |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Heart | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Liver | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 15.2 ± 2.5 | 12.8 ± 1.9 | 8.5 ± 1.3 | 4.1 ± 0.6 |
| Tumor | 3.5 ± 0.6 | 4.1 ± 0.7 | 4.5 ± 0.8 | 3.9 ± 0.7 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful application of this compound in radiopharmaceutical development.
Conjugation of this compound to a Targeting Biomolecule
This protocol describes a general method for conjugating the primary amine of this compound to a biomolecule containing a carboxylic acid group via amide bond formation.
Materials:
-
Targeting biomolecule (e.g., peptide, antibody) with a free carboxylic acid group
-
This compound
-
Activating agents (e.g., HBTU, HATU, or a mixture of EDC and NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Organic base (e.g., DIPEA)
-
RP-HPLC system for purification
Procedure:
-
Activation of the Biomolecule's Carboxylic Acid:
-
Dissolve the biomolecule in a suitable anhydrous organic solvent.
-
Add an excess of the activating agent(s).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent, potentially with a small amount of an organic base to deprotonate the amine.
-
Add the activated biomolecule solution to the this compound solution.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Purification:
-
Purify the resulting conjugate using RP-HPLC.
-
Lyophilize the collected fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the steps for labeling the NODA-GA-conjugated biomolecule with Gallium-68.
Materials:
-
NODA-GA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator eluate (typically in 0.1 M HCl)
-
Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge (or similar)
-
Saline
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Buffering and Precursor Addition:
-
In a sterile reaction vial, add a specific amount of the NODA-GA-conjugated biomolecule (typically in the microgram range).
-
Add the buffer to adjust the pH of the final reaction mixture to between 4.0 and 4.5.
-
-
Radiolabeling Reaction:
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Gently mix and incubate at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. Room temperature is often sufficient for NODA-GA conjugates.
-
-
Purification (if necessary):
-
Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled conjugate with an ethanol/water mixture.
-
-
Final Formulation and Quality Control:
-
Dilute the purified product with saline for injection.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in the presence of serum proteins.
Materials:
-
Purified ⁶⁸Ga-labeled NODA-GA conjugate
-
Human or mouse serum
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% TFA)
-
Microcentrifuge
-
Radio-HPLC system
Procedure:
-
Incubation: Add a small volume of the purified ⁶⁸Ga-labeled conjugate to a larger volume of serum in a microcentrifuge tube and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the mixture.
-
Protein Precipitation: Add the protein precipitation solution to the aliquot, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of the intact radiolabeled conjugate remaining.
Mandatory Visualizations
The following diagrams illustrate key processes and concepts related to the use of this compound.
References
The Core Mechanism of NH2-Peg4-NODA-GA in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of NH2-Peg4-NODA-GA, a heterobifunctional chelator pivotal in the advancement of bioconjugation for targeted therapeutics and molecular imaging. We will delve into the distinct roles of its constituent parts, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in research and drug development.
Unveiling the Molecular Architecture and Functionality
This compound is a meticulously designed molecule that brings together three key functional components: a primary amine (NH2), a polyethylene (B3416737) glycol spacer (Peg4), and a NODA-GA chelator. This unique combination allows for the stable linkage of biomolecules to radiometals, primarily for applications in Positron Emission Tomography (PET) imaging.
-
The Amine (NH2) Terminus: The Conjugation Gateway The primary amine group serves as a versatile and reactive handle for covalent attachment to a wide array of biomolecules, including peptides, antibodies, and other proteins. This reaction typically targets primary amines on the biomolecule, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. The fundamental mechanism involves a nucleophilic attack from the amine group on an electrophilic group, forming a stable covalent bond, most commonly an amide bond.
-
The PEG4 Spacer: Enhancing Pharmacokinetics The tetra-polyethylene glycol (Peg4) linker is not merely a spacer; it plays a crucial role in improving the overall pharmacological profile of the resulting bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established technique to:
-
Increase Solubility: PEG chains are hydrophilic, which can enhance the solubility of hydrophobic drugs or proteins.
-
Prolong Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, extending its time in circulation.
-
Reduce Immunogenicity: The PEG chain can mask the bioconjugate from the host's immune system, lowering the risk of an immune response.
-
-
The NODA-GA Chelator: Securely Cradling Radiometals The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) component is a highly efficient chelating agent, particularly for trivalent radiometals like Gallium-68 (⁶⁸Ga). NODA-GA derivatives are known for their ability to form stable complexes with radiometals under mild conditions, such as at room temperature and neutral pH, which is advantageous for sensitive biomolecules. This is in contrast to other chelators like DOTA, which often require heating. The resulting radiolabeled conjugate is then used for PET imaging to visualize and quantify biological processes in vivo.
Quantitative Data for Bioconjugation and Radiolabeling
The efficiency of both the bioconjugation and radiolabeling steps is critical for the successful development of a radiopharmaceutical. The following tables summarize key quantitative parameters derived from various studies.
Table 1: Key Parameters for NH2-NODA-GA Bioconjugation
| Parameter | Antibody Conjugation | Peptide Conjugation |
| Biomolecule Activation | NHS-ester crosslinker (e.g., DSS, BS3) | Carbodiimide chemistry (e.g., EDC, Sulfo-NHS) |
| Activation Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0 |
| Molar Ratio (Chelator:Biomolecule) | 5:1 to 20:1 | 1.5:1 to 5:1 |
| Reaction Buffer | Borate Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4) | PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5) |
| Reaction Temperature | 4°C or Room Temperature | Room |
The Strategic Role of the PEG4 Linker in NH2-PEG4-NODA-GA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator NH2-PEG4-NODA-GA represents a significant advancement in the design of radiopharmaceuticals for targeted imaging and therapy. This molecule synergistically combines the high-affinity metal chelation of NODA-GA with the pharmacokinetic modifying properties of a tetraethylene glycol (PEG4) linker. The terminal primary amine (NH2) allows for covalent conjugation to a wide array of targeting biomolecules, such as peptides and antibodies. This guide provides a comprehensive analysis of the integral role of the PEG4 linker, supported by experimental data and detailed protocols to aid in its practical application.
Core Components and Their Functions
The this compound construct is modular, with each component playing a distinct and crucial role:
-
NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator provides a stable coordination cage for various radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. NODA-GA's structure allows for rapid and efficient radiolabeling under mild conditions, a significant advantage over other chelators like DOTA that often require heating.[1]
-
NH2 (Primary Amine): This terminal functional group serves as a versatile handle for the covalent attachment of the chelator-linker system to targeting biomolecules. This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the biomolecule.
-
PEG4 Linker (Tetraethylene Glycol): This hydrophilic spacer connects the NODA-GA chelator to the targeting moiety. Its role is multifaceted and significantly influences the overall performance of the resulting radiopharmaceutical.
The Multifaceted Role of the PEG4 Linker
Polyethylene glycol (PEG) linkers are widely incorporated into radiopharmaceutical design to optimize their pharmacokinetic and pharmacodynamic profiles. The PEG4 linker, with its four ethylene (B1197577) glycol units, offers a balance of properties that enhance the diagnostic and therapeutic potential of NODA-GA conjugates.
Enhancement of Hydrophilicity and Solubility
The inclusion of the PEG4 linker increases the overall hydrophilicity of the radiotracer. This is a critical feature as many targeting peptides can be hydrophobic. Increased water solubility prevents aggregation and improves the bioavailability of the conjugate in aqueous physiological environments. Studies on PEGylated bicyclic peptides have demonstrated that as the PEG chain length increases, the hydrophilicity of the radiotracer also increases, as indicated by decreasing Log D values.[2]
Modification of Pharmacokinetics and Biodistribution
The PEG4 linker plays a pivotal role in modulating the in vivo behavior of the radiopharmaceutical. Its hydrophilic nature can alter the biodistribution profile, generally leading to reduced non-specific binding and faster clearance from non-target tissues.
-
Blood Clearance: While longer PEG chains are often associated with extended circulation times, shorter PEG linkers like PEG4 can facilitate more rapid clearance from the blood. For instance, a comparison of a ⁶⁸Ga-NODAGA-RGD conjugate with a ⁶⁸Ga-DOTA-RGD conjugate showed that the NODAGA-based tracer had significantly lower blood activity at 1 hour post-injection, leading to a much higher tumor-to-blood ratio.[3]
-
Renal and Hepatobiliary Excretion: The PEG4 linker can influence the primary route of excretion. Increased hydrophilicity generally promotes renal clearance, which is often desirable for reducing background radiation in the abdominal region. However, specific interactions can also affect liver uptake. In a study comparing Al¹⁸F- and ⁶⁸Ga-labeled NOTA-PEG4-LLP2A, the ⁶⁸Ga-NOTA-PEG4-LLP2A showed lower liver uptake at both 1 and 2 hours post-injection compared to its Al¹⁸F counterpart, highlighting how the interplay between the radionuclide and the PEGylated chelator can fine-tune biodistribution.[4]
-
Tumor-to-Background Ratios: By reducing non-specific binding and accelerating clearance from background tissues, the PEG4 linker can significantly improve the tumor-to-background ratio, leading to higher contrast and more sensitive imaging. The ⁶⁸Ga-NOTA-PEG4-LLP2A tracer demonstrated high accumulation in VLA-4 positive tumors with good contrast in static PET images.[4]
Spatial Separation and Steric Hindrance Reduction
The PEG4 linker acts as a spacer, physically separating the bulky, radiolabeled chelator from the targeting biomolecule. This separation can be crucial for preserving the binding affinity and specificity of the targeting moiety for its receptor. By minimizing steric hindrance, the PEG4 linker ensures that the biological activity of the conjugated peptide or antibody is not compromised.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of radiopharmaceuticals incorporating a NODA-GA or NOTA chelator with a PEG4 or similar short PEG linker.
Table 1: In Vitro Performance of ⁶⁸Ga-NOTA-PEG4-LLP2A [4]
| Parameter | Value |
| Radiochemical Yield | > 95% |
| In Vitro Serum Stability (2h) | > 98% |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NOTA-PEG4-LLP2A in B16F10 Xenograft Mice (%ID/g) [4]
| Organ | 1 hour post-injection | 2 hours post-injection |
| Blood | 1.8 ± 0.3 | 1.0 ± 0.1 |
| Liver | 15.3 ± 1.7 | 8.0 ± 0.8 |
| Spleen | 1.6 ± 0.3 | 1.1 ± 0.2 |
| Kidneys | 5.2 ± 0.7 | 3.5 ± 0.4 |
| Tumor | 4.6 ± 0.6 | 5.1 ± 0.7 |
| Muscle | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Tumor/Blood Ratio | 2.5 ± 0.4 | 5.1 ± 0.9 |
| Tumor/Muscle Ratio | 7.7 ± 1.0 | 12.8 ± 1.8 |
Table 3: Effect of PEG Linker Length on Hydrophilicity of ⁶⁸Ga-NOTA-Bombesin Analogs [5]
| Compound | LogD Value |
| ⁶⁸Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 |
| ⁶⁸Ga-NOTA-PEG3-RM26 | -2.43 ± 0.08 |
| ⁶⁸Ga-NOTA-PEG4-RM26 | -2.46 ± 0.06 |
| ⁶⁸Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of a radiopharmaceutical using an this compound construct.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of the chelator to a peptide via amide bond formation.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Activation: Dissolve the peptide (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Allow the reaction to proceed for 15-20 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation Reaction: Dissolve this compound in anhydrous DMF. Add the this compound solution (1.2 equivalents) to the activated peptide solution. Let the reaction mixture stir at room temperature for 2-4 hours.
-
Purification: Purify the resulting peptide-PEG4-NODA-GA conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.
Protocol 2: Radiolabeling of NODA-GA-PEG4-Peptide with Gallium-68
This protocol details the incorporation of ⁶⁸Ga into the purified conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Peptide-PEG4-NODA-GA conjugate
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system
-
C18 Sep-Pak cartridge
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.
-
Reaction Setup: In a sterile, metal-free reaction vial, add 5-10 µg of the NODA-GA-PEG4-conjugated peptide. Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5. Add the ⁶⁸GaCl₃ eluate to the vial.
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes. For some conjugates, gentle heating (e.g., 75-95°C for 5-10 minutes) may be employed to improve efficiency, although NODA-GA often facilitates rapid room temperature labeling.[3][6]
-
Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODA-GA-PEG4-peptide using radio-TLC or radio-HPLC. An RCP of >95% is required for in vivo studies.
-
Purification (if necessary): If the RCP is below 95%, purify the product by passing the reaction mixture through an equilibrated C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and elute the radiolabeled peptide with an ethanol/saline solution.
Protocol 3: In Vivo PET/CT Imaging in an Animal Model
This protocol outlines the procedure for performing PET/CT imaging in a tumor xenograft model.
Materials:
-
Anesthetized tumor-bearing mouse (e.g., athymic nude mouse with xenograft)
-
[⁶⁸Ga]Ga-NODA-GA-PEG4-biomolecule
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Radiotracer Administration: Administer a defined activity of the ⁶⁸Ga-labeled biomolecule (typically 3.7-7.4 MBq or 100-200 µCi) via intravenous (tail vein) injection.
-
Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period (e.g., 60 minutes).
-
PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan.
-
Image Analysis: Reconstruct the images and perform region-of-interest (ROI) analysis to quantify radiotracer uptake in the tumor and major organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol 4: Ex Vivo Biodistribution Study
This protocol is the gold standard for quantifying radiotracer distribution.
Materials:
-
Gamma counter
-
Dissection tools
-
Scales for weighing tissues
Procedure:
-
Euthanasia: At a predetermined time point after radiotracer injection (e.g., 1 or 2 hours), euthanize the animal using an approved method.
-
Tissue Dissection: Carefully dissect the tumor(s) and major organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Tissue Weighing and Counting: Weigh each collected tissue sample. Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
Caption: Experimental workflow for synthesis and preclinical evaluation.
Caption: Logical relationships of the PEG4 linker's impact.
Conclusion
The PEG4 linker is not merely a passive spacer but an active modulator of the physicochemical and pharmacokinetic properties of this compound based radiopharmaceuticals. Its inclusion enhances hydrophilicity, modifies biodistribution to favor target accumulation and background clearance, and preserves the biological activity of the targeting moiety. This strategic design results in radiotracers with improved imaging contrast and a more favorable in vivo profile. The experimental protocols and data presented in this guide provide a framework for the successful application of this versatile bifunctional chelator in the development of next-generation diagnostic and therapeutic agents.
References
- 1. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PEGylation on Imaging Contrast of 68Ga-Labeled Bicyclic Peptide PET Probes Targeting Nectin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparison of Al18F- and 68Ga-labeled NOTA-PEG4-LLP2A for PET imaging of very late antigen-4 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
NODA-GA Core: A Technical Guide to Structure and Metal Chelation Properties for Researchers and Drug Development Professionals
An in-depth exploration of the 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) derivative, NODA-GA, a versatile bifunctional chelator pivotal in the advancement of targeted radiopharmaceuticals. This guide provides a comprehensive overview of its core structure, synthesis, and exceptional metal chelation characteristics, with a focus on its application in Positron Emission Tomography (PET) imaging.
The NODA-GA core is built upon the highly stable 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle. Appended to this core are two acetate (B1210297) arms and a glutamic acid (GA) derivative. This unique structure provides a hexadentate coordination environment, making it an ideal chelator for various trivalent metal ions, most notably Gallium-68 (B1239309) (⁶⁸Ga). The glutamic acid component not only enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical but also provides a reactive handle, typically a primary amine (-NH₂) or a carboxylic acid, for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.[1]
Core Structure and Chemical Properties
The fundamental structure of NODA-GA revolves around the TACN ring, which provides a pre-organized cavity for metal ion coordination. The two nitrogen atoms of the TACN ring and the two carboxylate groups from the acetic acid arms, along with the carboxylate and amine groups from the glutamic acid moiety, create a stable coordination sphere for the metal ion.
| Property | Value |
| IUPAC Name | 2,2'-(7-(1,3-dicarboxypropyl)-1,4,7-triazonane-1,4-diyl)diacetic acid |
| Molecular Formula | C₁₅H₂₅N₃O₈ |
| Molecular Weight | 391.38 g/mol |
Metal Chelation Properties
NODA-GA is renowned for its efficient and stable chelation of various radiometals, particularly ⁶⁸Ga and Copper-64 (⁶⁴Cu), under mild conditions. This makes it highly suitable for the rapid radiolabeling of sensitive biomolecules with short-lived radionuclides like ⁶⁸Ga, which has a half-life of 68 minutes.[2][3]
Thermodynamic Stability and Kinetic Inertness
Kinetic inertness, the resistance of the complex to dissociation, is equally crucial for in vivo stability. NODA-GA based radiotracers have demonstrated favorable kinetic inertness, ensuring that the radiometal remains securely chelated as the radiopharmaceutical circulates throughout the body.[4]
Gallium-68 Chelation
The chelation of ⁶⁸Ga by NODA-GA derivatives is a rapid and efficient process. This allows for high radiochemical yields and purity under mild conditions, often at room temperature and near-neutral pH.[5] This is a significant advantage over other chelators like DOTA, which often require heating for efficient labeling.
Below is a diagram illustrating the chelation of a Gallium-68 ion by the NODA-GA core.
Caption: Chelation of a Gallium-68 ion by the NODA-GA core structure.
Synthesis of the NODA-GA Core
The synthesis of the NODA-GA core typically involves a multi-step process starting from 1,4,7-triazacyclononane (TACN). A common strategy is the synthesis of a protected form, such as NODAGA-tris(t-Bu ester), which can then be deprotected to yield the final NODA-GA chelator. A general five-step synthesis for a monoreactive prochelator, NODAGA(tBu)₃, has been reported with an overall yield of 21%.[3][6]
Experimental Protocol: Synthesis of NODAGA-tris(t-Bu ester)
This protocol outlines a general synthetic route to a protected form of NODA-GA.
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
tert-Butyl bromoacetate (B1195939)
-
Glutamic acid di-tert-butyl ester
-
Appropriate solvents (e.g., acetonitrile, DMF)
-
Bases (e.g., K₂CO₃, DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Step 1: Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate.
-
React 1,4,7-triazacyclononane with two equivalents of tert-butyl bromoacetate in the presence of a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile.
-
The reaction mixture is typically stirred at an elevated temperature for several hours.
-
The product is then purified, often by column chromatography.
-
-
Step 2: Coupling with protected glutamic acid.
-
The mono-N-functionalized TACN derivative from Step 1 is reacted with a protected glutamic acid derivative, such as glutamic acid di-tert-butyl ester, that has been activated at one of its carboxylic acid groups.
-
This coupling reaction is typically carried out in an organic solvent like DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
-
Step 3: Purification of NODAGA-tris(t-Bu ester).
-
The crude product is purified using techniques such as column chromatography or preparative HPLC to yield the pure NODAGA-tris(t-Bu ester).
-
-
Step 4: Characterization.
-
Step 5: Deprotection (if required).
-
The tert-butyl protecting groups can be removed using strong acidic conditions (e.g., trifluoroacetic acid) to yield the final NODA-GA chelator.
-
Below is a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of a protected NODA-GA derivative.
Experimental Protocols for Metal Chelation Studies
Radiolabeling with Gallium-68
This protocol provides a general method for the radiolabeling of a NODA-GA conjugated peptide with ⁶⁸Ga.
Materials:
-
NODA-GA conjugated peptide (5-20 µg)
-
⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)
-
Sodium acetate buffer (1 M, pH 4.0-4.5)
-
Sterile, metal-free reaction vial
-
Heating block (optional)
-
C18 Sep-Pak cartridge for purification (optional)
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation: In a sterile vial, dissolve the NODA-GA conjugated peptide in sodium acetate buffer.
-
Radiolabeling: Add the ⁶⁸Ga eluate to the peptide solution. The final pH should be between 4.0 and 4.5.
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature (21-25°C). Gentle heating (e.g., 95°C for 5 minutes) can be used to increase labeling efficiency if necessary.
-
Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-Peptide-NODA-GA using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
Determination of Thermodynamic Stability Constant (Potentiometric Titration)
This protocol outlines the determination of the stability constant of the Ga(III)-NODAGA complex using potentiometric titration.[9][10][11]
Materials:
-
NODA-GA
-
Ga(ClO₄)₃ or Ga(NO₃)₃ solution of known concentration
-
Standardized NaOH solution (carbonate-free)
-
Standardized HClO₄ or HNO₃ solution
-
Background electrolyte (e.g., 0.1 M KCl or NaClO₄)
-
Potentiometer with a glass electrode
-
Thermostated titration vessel
-
Inert gas supply (e.g., Argon)
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of NODA-GA (with a known concentration of strong acid) with the standardized NaOH solution under an inert atmosphere at a constant temperature. This determines the protonation constants of the ligand.
-
Titration of Metal-Ligand Mixture: Titrate a solution containing NODA-GA, Ga(III) salt, and a known concentration of strong acid with the standardized NaOH solution under the same conditions as the ligand titration.
-
Data Analysis: The titration data (pH vs. volume of NaOH added) from both titrations are used to calculate the formation function (n̄) and the free ligand concentration (pL). The stability constant (log K) is then determined by analyzing the formation curve (n̄ vs. pL) using appropriate software.
The relationship between the different experimental and analytical steps is depicted in the following diagram.
Caption: Workflow for determining the thermodynamic stability constant.
Quantitative Data Summary
The following tables summarize key quantitative data for NODA-GA and its metal complexes.
Table 1: Radiolabeling Efficiency of ⁶⁸Ga-NODA-GA Conjugates
| Conjugate | Radiolabeling Conditions | Radiochemical Yield (%) | Radiochemical Purity (%) |
| [⁶⁸Ga]Ga-NODAGA-Peptide | pH 4.0-4.5, 5-10 min, RT | > 95 | > 95 |
| [⁶⁸Ga]Ga-(R)-NODAGA-PSMA | pH 3.5-4.5, 5-10 min, 95°C | High (not specified) | > 95 |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | pH 4.0-4.5, >60°C | > 90 (within 15 min) | > 95 |
Table 2: In Vitro and In Vivo Stability of Metal-NODA-GA Conjugates
| Conjugate | Condition | Time Point | Stability (%) |
| [⁶⁷Ga]-NODAGA-Tyr³-octreotide | Serum | Not specified | Very stable |
| [⁶⁷Ga]-NODAGA-Tyr³-octreotide | Rat liver homogenate | Not specified | Very stable |
| [⁶⁴Cu]Cu-NODAGA-trastuzumab | 33 mM EDTA | 24 h | > 99 |
| [⁶⁸Ga]Ga-NODAGA-RGD | Human Blood | 30 & 60 min | No metabolites detected |
| [⁶⁸Ga]Ga-NODAGA-RGD | Human Urine | 60 min | No metabolites detected |
Conclusion
The NODA-GA core and its derivatives represent a significant advancement in the field of radiopharmaceutical chemistry. Its robust and versatile structure allows for the stable and efficient chelation of medically relevant radiometals under mild conditions. The ability to readily conjugate NODA-GA to a wide array of targeting biomolecules has paved the way for the development of novel PET imaging agents with superior properties. The high thermodynamic stability and kinetic inertness of its metal complexes, particularly with Gallium-68, ensure high in vivo stability, leading to improved imaging quality and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the exceptional properties of the NODA-GA core in their pursuit of next-generation diagnostic and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel derivatives of 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 6. sfera.unife.it [sfera.unife.it]
- 7. mdpi.com [mdpi.com]
- 8. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsart.com [ijsart.com]
- 10. benchchem.com [benchchem.com]
- 11. cost-nectar.eu [cost-nectar.eu]
The Pivotal Role of the Terminal Amine Group in NH2-PEG4-NODA-GA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator NH2-PEG4-NODA-GA has emerged as a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. Its unique architecture, combining a robust chelating core with a versatile reactive handle, allows for the stable incorporation of radiometals and precise targeting of biological molecules. This technical guide provides an in-depth exploration of the core function of the terminal amine group in this compound, detailing its role in bioconjugation, and presenting relevant experimental protocols and quantitative data.
Core Functionality: A Bridge for Targeted Therapies
This compound is fundamentally a molecular linker. Its primary role is to securely bind a radioisotope, most commonly Gallium-68 (⁶⁸Ga), through its NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety.[1][2] The NODA-GA scaffold provides a stable hexadentate coordination environment ideal for trivalent metal ions like ⁶⁸Ga(III).[2][3]
The defining feature for its application in targeted therapies is the terminal primary amine (NH2) group. This group is a versatile reactive handle that allows for the covalent attachment of the entire chelator-radiometal complex to a targeting biomolecule, such as a peptide or an antibody.[1][3] This conjugation is the cornerstone of its "bifunctional" nature, enabling the delivery of a radioactive payload to specific cells or tissues that express the target of the conjugated biomolecule.[1][4] The polyethylene (B3416737) glycol (PEG4) linker serves as a spacer, potentially improving the solubility and in vivo pharmacokinetics of the final conjugate.
The Chemistry of Conjugation: Leveraging the Amine Group
The terminal amine group of this compound is highly reactive towards a variety of electrophilic functional groups, enabling the formation of stable covalent bonds.[5][6] The most common and well-established method for conjugating this compound to biomolecules is through the formation of a stable amide bond with a carboxylic acid group present on the targeting molecule.[1][7]
This reaction is typically facilitated by activating the carboxylic acid using coupling agents. A widely employed strategy is the use of N-hydroxysuccinimide (NHS) esters. The carboxylic acid on the biomolecule is first converted to an NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide linkage.[1][3] This reaction is efficient and proceeds under mild conditions, which is crucial for preserving the integrity and biological activity of sensitive biomolecules like antibodies and peptides.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation and radiolabeling of this compound conjugates, compiled from various studies.
| Parameter | Antibody Conjugation | Peptide Conjugation | Reference |
| Biomolecule Activation | NHS-ester crosslinker (e.g., DSS, BS3) | Carbodiimide chemistry (e.g., EDC, Sulfo-NHS) | [8] |
| Activation Buffer | Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0 | 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0 | [8] |
| Molar Ratio (Chelator:Biomolecule) | 5:1 to 20:1 | 1.5:1 to 5:1 | [8] |
| Reaction Buffer | Borate (B1201080) Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4) | PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5) | [8] |
| Reaction Temperature | 4°C or Room Temperature | Room Temperature | [8] |
| Reaction Time | 4 - 20 hours | 2 - 4 hours | [8] |
| Purification Method | Size Exclusion Chromatography (SEC) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [8] |
| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-NODAGA-HPBCD | - | - | - | - | 76.54 ± 6.12 (decay corrected) | 17.62 ± 2.43 | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research and drug development.
Peptide Conjugation via NHS Ester Chemistry
This protocol describes a typical conjugation reaction using an activated NHS ester of a peptide.
-
Activation of Peptide Carboxyl Groups:
-
Dissolve the peptide in an appropriate activation buffer, such as MES buffer (pH 6.0).[8]
-
Add a 5-fold molar excess of a carbodiimide, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a 10-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide).[8]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.[8]
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable coupling buffer, such as PBS (pH 7.4) or bicarbonate buffer (pH 8.5).[1][8]
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the activated peptide solution.[8]
-
Adjust the pH of the reaction mixture to 7.2-7.5.[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[8]
-
-
Purification:
-
Characterization:
-
The identity and purity of the final product are confirmed by mass spectrometry.[1]
-
Antibody Conjugation
This protocol outlines the conjugation of this compound to an antibody.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, typically a borate or phosphate buffer at a pH of around 8.5.[3]
-
-
Activation of this compound (if not using a pre-activated form):
-
The carboxylic acid of a protected NODA-GA derivative can be activated to an NHS ester using standard coupling chemistry.[3]
-
-
Conjugation Reaction:
-
Add the activated NODA-GA-NHS ester to the antibody solution. The molar ratio of chelator to antibody needs to be optimized to achieve the desired degree of labeling without compromising antibody function, with a starting ratio of 20:1 often recommended.[3][9]
-
Incubate the reaction, for example, at 4°C for 20 hours.[3]
-
-
Purification:
-
Characterization:
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the bioconjugation of this compound.
Caption: Conceptual pathway from radiolabeling to targeted imaging/therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of NH2-PEG4-NODA-GA in Advancing Molecular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of molecular imaging is continually evolving, driven by the need for more precise and effective diagnostic tools. At the forefront of this advancement is the development of novel radiopharmaceuticals. A key component in the synthesis of many of these agents is the bifunctional chelator, NH2-PEG4-NODA-GA. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in their pursuit of next-generation imaging agents.
This compound is a derivative of the well-established 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core. Its structure is meticulously designed to stably chelate diagnostic radionuclides, most notably Gallium-68 (⁶⁸Ga), while the terminal primary amine (NH2) group, extended by a polyethylene (B3416737) glycol (PEG4) linker, offers a versatile point for covalent conjugation to targeting biomolecules like peptides and antibodies[1][2][3]. This bifunctional nature is pivotal for creating imaging agents that can specifically target and visualize biological processes at the molecular level, such as cancer-related receptor expression[1].
The NODA-GA backbone forms a highly stable, hexadentate complex with ⁶⁸Ga, a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging[4][5]. The pre-organized cavity size of the NODAGA chelator is well-suited for the ionic radius of Ga³⁺, contributing to high radiolabeling efficiency and exceptional in vivo stability[4]. This stability is critical to prevent the release of the radionuclide, which could otherwise lead to non-specific accumulation and compromise image quality and patient safety[4]. The inclusion of the PEG4 linker enhances hydrophilicity and can improve the pharmacokinetic profile of the resulting radiopharmaceutical.
Core Applications in Molecular Imaging
The primary application of this compound is in the development of targeted PET imaging agents[1]. By conjugating it to a molecule with high affinity for a specific biological target, researchers can create probes that provide a non-invasive, real-time window into cellular and physiological processes.
Key Applications Include:
-
Oncology: A significant focus is on developing radiotracers for cancer imaging. By attaching this compound to peptides or antibodies that target receptors overexpressed on tumor cells (e.g., integrin αvβ3, gastrin-releasing peptide receptor [GRPR]), it is possible to visualize and quantify tumor burden, assess metastatic spread, and monitor response to therapy[1][5][6][7][8].
-
Inflammation and Cardiovascular Disease: The applications extend beyond oncology. For instance, radiolabeled RGD peptides, which bind to αvβ3 integrin upregulated during angiogenesis and inflammation, have been used to image these processes in conditions like autoimmune myocarditis[9].
Quantitative Data Summary
The following tables summarize key quantitative parameters for various NODAGA-based conjugates, highlighting the efficiency and performance of this chelator system in preclinical and clinical research.
Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODAGA Conjugates
| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-NODAGA-RGD | 25-100 µg | 3.5-4.0 | 95 | 5-10 | >98 | ~50 | [10][11] |
| [⁶⁸Ga]Ga-NODAGA-RGD | 40-50 µg | 3.5-4.0 | Room Temp | 10 | >95 | Not Reported | [11] |
| [⁶⁸Ga]NODAGA-Peptide (VPAC) | 20 µg | 7.2 ± 0.2 | 90 | 30 | 96.3 ± 0.5 | 37.2 ± 2.1 to 49.2 ± 2.3 | [12] |
| [⁶⁸Ga]Ga-NODAGA-ADAPT6 | Not Specified | Not Specified | Not Specified | Not Specified | >99 | Not Reported | [8][13] |
| [⁶⁸Ga]Ga-NODAGA-UBI (29-41) | Not Specified | Not Specified | Not Specified | Not Specified | >95 | Not Reported | [14] |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | Not Specified | 4-4.5 | >60 | Not Specified | Not Reported | Not Reported | [15] |
Table 2: In Vitro and In Vivo Performance of NODAGA-Based Radiotracers
| Conjugate | Parameter | Value | Species | Notes | Reference |
| [⁶⁸Ga]NODAGA-RGD | Binding Affinity (IC₅₀) | 4.7 ± 1.6 nM | Human | For αvβ3 integrin | [5] |
| [⁶⁸Ga]NODAGA-RGD | Tumor-to-Blood Ratio | 11 | Mouse | 60 minutes post-injection | [5] |
| [⁶⁸Ga]NODAGA-(RGD)₂ | Tumor Uptake (%ID/g) | 5.24 ± 0.39 | Mouse | 30 minutes post-injection (melanoma) | [10] |
| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | Stability in PBS | 95 ± 1.05% | In Vitro | 4°C | [16] |
| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | Stability in Human Serum | 96 ± 1.24% | In Vitro | 37°C | [16] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | Immunoreactive Fraction | 88-94% | In Vitro | HER-2 positive BT474 cells | [17][18] |
| [⁶⁸Ga]Ga-NODAGA conjugate (GRPR) | Tumor Uptake (%ID/g) | 8.3 ± 0.9 | Mouse | 1 hour post-injection (PC-3 tumors) | [6] |
| [⁶⁸Ga]Ga-NODAGA-HPBCD | logP | -3.07 ± 0.11 | In Vitro | Hydrophilic nature leads to renal excretion. | [4] |
| [⁶⁸Ga]Ga-NODAGA-RAMEB | logP | -3.63 ± 0.04 | In Vitro | High accumulation in PGE2 positive tumors. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in radiopharmaceutical development. Below are representative protocols for conjugation, radiolabeling, and in vitro cell binding assays.
Protocol 1: Conjugation of this compound to a Peptide via NHS Ester
This protocol describes a common method for conjugating the primary amine of this compound to a carboxylic acid group on a targeting peptide.
Materials:
-
Targeting peptide with a free carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Targeting Molecule: Dissolve the peptide in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the peptide[1].
-
Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add this solution to the activated peptide solution. Add DIPEA (3 equivalents) to the reaction mixture to act as a base[1]. Stir the reaction at room temperature overnight[1].
-
Purification: Monitor the reaction progress using analytical RP-HPLC. Once complete, purify the NODAGA-conjugated peptide using preparative RP-HPLC[5].
-
Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by mass spectrometry[5].
Protocol 2: Radiolabeling of a NODAGA-Conjugated Peptide with Gallium-68
This protocol outlines the chelation of ⁶⁸Ga by the NODAGA-conjugated peptide.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl
-
NODAGA-conjugated peptide
-
Sodium acetate (B1210297) or HEPES buffer
-
Sterile reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification (if necessary)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution[5][14].
-
Buffering and Precursor Addition: In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide[1]. Add a suitable buffer (e.g., 500 µL of sodium acetate) to adjust the pH to a range of 3.5-5.5[1][14].
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor and buffer. Incubate the reaction mixture at 85-95°C for 5-15 minutes[1][14]. Note that some NODAGA conjugates can be labeled efficiently at room temperature[10][11][19].
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%[1][5].
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge. The radiolabeled peptide is retained on the cartridge while free ⁶⁸Ga is washed away. The product is then eluted with an ethanol/water mixture[5].
Protocol 3: In Vitro Cell Binding and Internalization Assay
This assay evaluates the specific binding and uptake of the radiolabeled peptide in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
24-well plates
-
⁶⁸Ga-labeled NODAGA-peptide
-
Unlabeled ("cold") peptide for blocking experiments
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates and allow them to attach overnight.
-
Uptake Experiment: Wash the cells with PBS. Add fresh medium containing the ⁶⁸Ga-labeled NODAGA-peptide to each well. For blocking experiments, pre-incubate a separate set of wells with a high concentration of the unlabeled peptide for 30 minutes before adding the radiolabeled peptide[1].
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes)[1].
-
Washing and Fractionation: At each time point, wash the cells twice with ice-cold PBS to stop the uptake. To separate membrane-bound from internalized radioactivity, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be performed to strip surface-bound radioligand.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction[1].
-
Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter. Calculate the percentage of uptake per million cells[1].
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in the application of this compound.
Conclusion
This compound stands out as a versatile and highly effective bifunctional chelator for the development of targeted radiopharmaceuticals, particularly for ⁶⁸Ga-based PET imaging. Its ability to form stable complexes under mild conditions, combined with a readily conjugatable linker, provides a robust platform for creating novel molecular imaging agents[5][14]. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in advancing the field of molecular imaging, ultimately leading to improved diagnostic accuracy and personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and clinical evaluation of [68Ga]Ga-NODAGA-ADAPT6 as a novel HER2-targeted PET radiotracer for breast cancer imaging and treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 10. Toward realization of 'mix-and-use' approach in ⁶⁸Ga radiopharmacy: preparation, evaluation and preliminary clinical utilization of ⁶⁸Ga-labeled NODAGA-coupled RGD peptide derivative [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of [64Cu]Cu-NODAGA-RGD-BBN as a Novel Radiotracer for Dual Integrin and GRPR-targeted Tumor PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to NH2-Peg4-noda-GA: A Versatile Bifunctional Chelator for Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NH2-Peg4-noda-GA, a bifunctional chelator increasingly utilized in the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy. We will delve into its core features, significant advantages, and detailed experimental applications, presenting quantitative data in a structured format and visualizing key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Features of this compound
This compound is a complex molecule meticulously designed for optimal performance in radiopharmaceutical development. Its structure consists of three key components: a primary amine group (NH2), a polyethylene (B3416737) glycol (PEG) linker, and a NODAGA chelating agent.
-
NH2 (Primary Amine) Group: This functional group serves as a reactive handle, allowing for the covalent conjugation of the chelator to a wide range of targeting biomolecules, such as peptides, antibodies, and small molecules. This conjugation is what enables the targeted delivery of the radionuclide to specific cells or tissues of interest, such as tumors.[1][2][3][4]
-
Peg4 (Polyethylene Glycol) Linker: The PEG linker is a crucial element that enhances the overall pharmacokinetic properties of the resulting radiopharmaceutical.[5][][7] Key benefits of incorporating a PEG linker include:
-
Improved Solubility: PEGylation increases the solubility of the conjugate in aqueous solutions, which is vital for in vivo applications.[5][][7][8][9]
-
Enhanced Stability: The PEG chain can protect the biomolecule from enzymatic degradation and clearance by the immune system, leading to a longer circulation half-life.[5][]
-
Reduced Immunogenicity: PEGylation can mask the biomolecule from the immune system, reducing the potential for an immune response.[5][]
-
Improved Pharmacokinetics: By modifying the size and biodistribution of the conjugate, the PEG linker can lead to more favorable in vivo behavior, such as reduced non-specific uptake and enhanced tumor-to-background ratios.[8]
-
-
NODA-GA (NODAGA) Chelator: The core of this molecule is the NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid) chelator. This macrocyclic chelator provides a high-affinity binding site for various radionuclides, most notably Gallium-68 (⁶⁸Ga).[1][10] The key features of the NODAGA chelator include:
-
High Stability: It forms highly stable complexes with radionuclides, which is critical to prevent the release of the radioactive metal in vivo.[1][10]
-
Efficient Radiolabeling: Chelation of radionuclides like ⁶⁸Ga is typically rapid and can be performed under mild conditions, which is advantageous for working with the short half-life of ⁶⁸Ga and with sensitive biomolecules.[1][11]
-
Versatility: While extensively used with ⁶⁸Ga, NODAGA-based chelators can also be used with other diagnostic and therapeutic radionuclides.[2][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for NH2-Peg4-NODA-GA Peptide Conjugation and Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NH2-Peg4-NODA-GA, a bifunctional chelator designed for the development of targeted radiopharmaceuticals. The protocols detailed herein cover the covalent conjugation of this chelator to peptides and the subsequent radiolabeling with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.[1][2]
The this compound molecule incorporates three key functional components:
-
A primary amine (NH2) group that serves as a versatile reactive handle for conjugation to biomolecules.[2][3]
-
A hydrophilic tetra-polyethylene glycol (Peg4) spacer, which can improve the solubility and in vivo pharmacokinetic profile of the final conjugate.
-
A NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core, which is a highly efficient chelator for ⁶⁸Ga, forming stable complexes under mild conditions.[1][2] This makes it particularly suitable for use with sensitive biomolecules.[2]
The strategic conjugation of this compound to a biologically active peptide allows for the stable incorporation of a radionuclide, creating a targeted agent for imaging or therapeutic applications.[4]
Data Presentation: Key Parameters and Conditions
The following tables summarize key quantitative data and recommended starting conditions for the successful conjugation of this compound to peptides and subsequent radiolabeling with ⁶⁸Ga.
Table 1: Recommended Starting Conditions for Peptide Conjugation
| Parameter | Recommendation | Rationale & Remarks |
|---|---|---|
| Activation Method | Carbodiimide (B86325) chemistry (e.g., EDC, Sulfo-NHS) | Activates peptide carboxyl groups to form a stable Sulfo-NHS ester, which then reacts with the primary amine of this compound.[5] |
| Molar Ratio (Chelator:Peptide) | 1.5:1 to 5:1 | A slight molar excess of the chelator helps to drive the reaction towards the desired product.[5] The optimal ratio may need to be determined empirically. |
| Activation Buffer | 0.1 M MES, pH 6.0 | Optimal pH for the activation of carboxyl groups using EDC and Sulfo-NHS.[5] |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | The reaction between an NHS ester and a primary amine is highly pH-dependent.[6] This pH range provides a good balance between amine reactivity and NHS ester stability.[6] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient for this reaction. |
| Reaction Time | 2 - 4 hours | The optimal time may need to be determined empirically by monitoring the reaction progress with HPLC.[5][7] |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | The preferred method for achieving high purity of the final conjugate.[4][6] |
Table 2: Typical Conditions for ⁶⁸Ga Radiolabeling of NODA-GA Conjugates
| Parameter | Recommendation | Rationale & Remarks |
|---|---|---|
| Precursor Amount | 10-50 µg of NODA-GA-peptide conjugate | The amount should be optimized to achieve high radiochemical yield and desired molar activity.[4] |
| pH | 3.5 - 5.5 | The optimal pH range for the chelation of ⁶⁸Ga by NODA-GA derivatives.[2][8] This is typically achieved using a sodium acetate (B1210297) buffer.[4] |
| Temperature | 80 - 95°C | Elevated temperatures often facilitate rapid and efficient labeling.[2] However, some NODA-GA conjugates can be labeled efficiently at room temperature.[2][8] |
| Time | 5 - 15 minutes | NODA-GA derivatives are known for their rapid labeling kinetics, which is advantageous given the short half-life of ⁶⁸Ga (68 minutes).[1][2] |
| Radiochemical Yield | >95% | High radiochemical yields are typically achievable with NODA-GA conjugates under optimized conditions.[9] |
| Purification Method | C18 Sep-Pak cartridge | Used to purify the radiolabeled peptide from unchelated ⁶⁸Ga.[4] |
| Quality Control | radio-TLC or radio-HPLC | Essential to determine the radiochemical purity of the final product before in vitro or in vivo use.[7] |
Experimental Protocols
Protocol 1: Peptide Conjugation via Carboxyl Group Activation
This protocol describes the conjugation of the primary amine of this compound to a peptide's C-terminal or side-chain carboxyl group using carbodiimide chemistry.[5]
Materials:
-
Peptide of interest with an available carboxyl group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide and Chelator Preparation:
-
Dissolve the peptide in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-10 mg/mL.[6]
-
Dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Activation of Peptide Carboxyl Groups:
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Following incubation, purify the peptide-NODA-GA conjugate using RP-HPLC.
-
A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.[4][6]
-
Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 220 or 280 nm).
-
Collect fractions corresponding to the product peak.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[5]
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Store the lyophilized conjugate at -20°C or -80°C.
-
Protocol 2: ⁶⁸Ga Radiolabeling of Peptide-NODA-GA Conjugate
This protocol outlines the procedure for radiolabeling the purified peptide-NODA-GA conjugate with Gallium-68.[10]
Materials:
-
Purified and lyophilized peptide-NODA-GA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, ultrapure 0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 1 M)
-
Sterile reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) and sterile water for cartridge conditioning
-
radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer’s instructions to obtain ⁶⁸GaCl₃ in solution.[2]
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, dissolve the peptide-NODA-GA conjugate (typically 10-50 µg) in a small volume of sterile water or buffer.[4]
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to a range of 3.5-5.5.[2][4]
-
Add the ⁶⁸Ga eluate to the vial containing the conjugate and buffer.
-
-
Labeling Reaction:
-
Purification of the Radiolabeled Peptide:
-
After incubation, purify the radiolabeled peptide to remove any unchelated ⁶⁸Ga. This is typically achieved using a C18 Sep-Pak cartridge.[4]
-
Pre-condition the C18 cartridge by washing with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).[4]
-
Load the reaction mixture onto the conditioned cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with sterile water (e.g., 10 mL) to remove any unbound ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-NODA-GA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL), which can then be diluted with a suitable buffer for in vivo use.
-
-
Quality Control:
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the preparation and application of this compound based imaging agents.
Caption: Overall workflow for the development of a this compound based PET imaging agent.[3][9]
Caption: Reaction scheme for peptide conjugation forming a stable amide bond.
Caption: Mechanism of targeted cancer imaging with a NODA-GA based agent.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Step-by-step guide to antibody labeling with NH2-Peg4-noda-GA.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of the bifunctional chelator NH2-Peg4-NODA-GA to antibodies. This process is essential for the development of antibody-based radiopharmaceuticals for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging.[1][2] The protocol details the conjugation chemistry, required materials, a step-by-step procedure, and methods for the characterization and purification of the resulting antibody-chelator conjugate.
The this compound chelator features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which is highly effective for chelating radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][3][4] The addition of a polyethylene (B3416737) glycol (PEG4) spacer can improve the solubility and pharmacokinetics of the final conjugate. The terminal primary amine (-NH2) allows for covalent attachment to the antibody.[5][6]
Principle of Conjugation
The conjugation of this compound to an antibody relies on the formation of a stable covalent bond between the primary amine of the chelator and a suitable reactive group on the antibody. A common and effective method involves the use of a bifunctional crosslinker, such as an N-hydroxysuccinimide (NHS) ester, to activate the antibody. This activated antibody can then react with the primary amine of the this compound. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the amino groups and increases their nucleophilicity.[1]
Quantitative Data Summary
The efficiency of the conjugation and subsequent radiolabeling can be influenced by several factors, including the molar ratio of chelator to antibody, reaction time, and temperature.[1] The following table summarizes typical quantitative data for NODA-GA conjugated antibodies.
| Parameter | Typical Value | Reference |
| Molar Ratio (Chelator:Antibody) | 5:1 to 20:1 | [5][7] |
| Antibody Concentration | 5-10 mg/mL | [1] |
| Reaction pH | 8.0-9.0 | [1] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | [7][8] |
| Recovery after Conjugation | 85-95% | [8] |
| Radiochemical Yield | ≥ 95% | [8] |
| Specific Activity (GBq/µmol) | 20-45 | [8] |
| Immunoreactive Fraction | >90% | [3][9] |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
Successful conjugation requires the antibody to be in an amine-free buffer at an appropriate concentration. Buffers containing primary amines (e.g., Tris) will compete with the conjugation reaction and must be removed.[7][10]
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]
-
Spectrophotometer
Procedure:
-
If the antibody is in a buffer containing primary amines, perform a buffer exchange into PBS, pH 7.4, using an SEC column or dialysis.[10]
-
Adjust the final antibody concentration to 5-10 mg/mL in PBS.[1]
-
Determine the precise antibody concentration by measuring the absorbance at 280 nm.[1][7]
Protocol 2: Conjugation of this compound to Antibody
This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody using a bifunctional crosslinker (e.g., an NHS-ester crosslinker).
Materials:
-
Prepared monoclonal antibody
-
This compound
-
Bifunctional crosslinker (e.g., DSS, BS3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Activation:
-
Add the bifunctional crosslinker to the antibody solution at a 5- to 20-fold molar excess.[5]
-
Incubate for 30-60 minutes at room temperature with gentle mixing to activate the antibody.
-
-
Chelator Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the activated antibody solution. A molar ratio of 5-20 fold excess of the chelator to the antibody is a common starting point.[5][7]
-
Adjust the pH of the reaction mixture to 8.5-9.0 using the Reaction Buffer.[5]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[7][8]
-
-
Quenching (Optional):
Protocol 3: Purification of the Antibody-Chelator Conjugate
Purification is necessary to remove unreacted chelator and byproducts.[7]
Materials:
-
Conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Elute the antibody-chelator conjugate with the Purification Buffer.[10]
-
Collect the fractions containing the purified conjugate. The antibody conjugate will typically elute in the void volume.[1][10]
Protocol 4: Characterization of the Conjugate
Materials:
-
Purified antibody-chelator conjugate
-
Spectrophotometer
-
MALDI-TOF mass spectrometer (optional)
-
Size-exclusion HPLC (SE-HPLC) system
Procedure:
-
Concentration Measurement: Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.[1][7]
-
Chelator-to-Antibody Ratio (CAR): The average number of NODA-GA molecules per antibody can be determined by MALDI-TOF mass spectrometry. The mass shift between the unconjugated and conjugated antibody corresponds to the number of attached chelators.[1]
-
Purity Analysis: Assess the purity and aggregation state of the conjugate using SE-HPLC. The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal aggregation.[1][5]
Visualizations
Caption: Workflow for this compound Antibody Conjugation.
Caption: Chemical principle of antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thno.org [thno.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Radiolabeling NH2-Peg4-NODA-GA Conjugates with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has become a radionuclide of significant interest for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics (t½ = 67.71 minutes). The development of targeted radiopharmaceuticals requires a bifunctional chelator capable of stably binding ⁶⁸Ga while also providing a site for conjugation to a targeting biomolecule, such as a peptide or antibody.
NH2-Peg4-NODA-GA is a bifunctional chelator designed for efficient ⁶⁸Ga labeling. It features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which provides a high-affinity binding site for Gallium-68, ensuring high thermodynamic stability and kinetic inertness of the resulting complex[1]. The glutaric acid (GA) and terminal primary amine (NH2) linker, extended by a polyethylene (B3416737) glycol (Peg4) chain, allows for covalent conjugation to targeting biomolecules[1]. This document provides detailed protocols and data for the radiolabeling of this compound conjugates with Gallium-68.
Principle of ⁶⁸Ga Chelation
The NODA-GA chelator forms a stable complex with the trivalent Gallium-68 cation (Ga³⁺). The triazacyclononane ring and its associated carboxyl groups coordinate with the metal ion, forming a kinetically inert cage-like structure. This process is rapid and can be performed under mild pH and temperature conditions, which is advantageous for sensitive biomolecules[1]. The PEG linker enhances hydrophilicity, which can improve the pharmacokinetic profile of the final radiopharmaceutical.
Quantitative Data Summary
The performance of ⁶⁸Ga-labeled NODA-GA conjugates can vary depending on the specific biomolecule, reaction conditions, and purification methods. The following tables summarize typical performance data from various studies.
Table 1: Radiochemical Yield and Purity of ⁶⁸Ga-labeled NODA-GA Conjugates
| Conjugate | Radiochemical Yield (%) | Radiochemical Purity (%) | Reaction Conditions | Reference |
| ⁶⁸Ga-NODAGA-UBI (29-41) | >95 | >95 | Optimized conditions | [2][3] |
| ⁶⁸Ga-NODAGA-UBI (31-38) | >95 | >95 | Optimized conditions | [2][3] |
| ⁶⁸Ga-NODAGA-Peptide | 96.3 ± 0.5 | >95 | Not specified | [4] |
| ⁶⁸Ga-NODAGA-PEG2-[Sar¹¹]RM26 | >95 | >98 | 5 min at 95°C | [5] |
| General NODA-GA Conjugates | >95 | >95 | 7 min at ambient temperature | [6] |
| General NODA-GA Conjugates | >90 | >90 | pH 4-5, Room temp to moderate heat (10-15 min) | [7] |
Table 2: Specific Activity and Stability of ⁶⁸Ga-labeled NODA-GA Conjugates
| Conjugate | Specific Activity (GBq/µmol) | Stability Findings | Reference |
| General NODA-GA Conjugates | 20 - 45 | Stable complex formation | [6] |
| ⁶⁸Ga-NODAGA-Peptide | Not specified | Stable against transchelation and transmetallation (<2% with Fe³⁺, Ca²⁺, Zn²⁺ at 4h). Ex vivo (plasma, 60 min): 42.1 ± 3.7% intact. In vivo (plasma, 60 min): 2.1 ± 0.2% intact. | [4] |
| ⁶⁸Ga-NODAGA-PEG2-[Sar¹¹]RM26 | Not specified | High stability in phosphate-buffered saline and against EDTA challenge. | [5] |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for the radiolabeling and quality control of this compound conjugates.
Logical Workflow for ⁶⁸Ga-Radiopharmaceutical Development
The development process for a ⁶⁸Ga-labeled conjugate follows a logical progression from initial labeling to final quality assessment. The choice of chelator is fundamental, influencing reaction conditions and the ultimate stability and performance of the radiotracer.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-64 Labeling of NH2-PEG4-NODA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging due to its favorable decay characteristics (t₁/₂ = 12.7 h, β⁺ = 17.9%). The stable incorporation of ⁶⁴Cu into targeting biomolecules is facilitated by bifunctional chelators. NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelator for ⁶⁴Cu, known for its ability to form stable complexes under mild, aqueous conditions, often at room temperature.[1][2] The NH2-PEG4-NODA-GA derivative incorporates a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetics, and a terminal amine group for conjugation to targeting molecules.
This document provides a detailed protocol for the radiolabeling of this compound with Copper-64, including experimental procedures, quality control, and data presentation.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the ⁶⁴Cu-labeling of NODA-GA conjugates. These values can serve as a benchmark for successful radiolabeling.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | >95% | [3][4] |
| Radiochemical Purity (RCP) | >95% | [1][5][6] |
| Specific Activity | 0.11 - 19.19 TBq/mmol (3 - 518.7 Ci/mmol) | [6][7][8] |
| Reaction Temperature | Room Temperature (25°C) to 45°C | [1][5] |
| Reaction Time | 10 - 60 minutes | [1][3] |
| pH | 5.5 - 6.5 | [1] |
| In Vitro Stability (24h in serum) | >90% | [6][9] |
Experimental Protocol
This protocol outlines the steps for the radiolabeling of a biomolecule conjugated with this compound with Copper-64.
Materials and Reagents
-
This compound conjugated biomolecule
-
Copper-64 chloride (⁶⁴CuCl₂) in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5-6.5), metal-free
-
Metal-free water
-
PD-10 desalting column or equivalent size-exclusion chromatography (SEC) column
-
Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG)
-
Mobile Phase for iTLC: 0.1 M Sodium Citrate, pH 5.0 or 50 mM EDTA in 0.1 M ammonium acetate
-
Radio-HPLC system
-
Gamma counter
Radiolabeling Procedure
-
Preparation of the Conjugate Solution:
-
Dissolve the this compound conjugated biomolecule in metal-free ammonium acetate buffer (0.1 M, pH 5.5-6.5) to a final concentration of 1-5 mg/mL.
-
-
pH Adjustment of ⁶⁴CuCl₂:
-
Carefully neutralize the acidic ⁶⁴CuCl₂ solution with ammonium acetate buffer to bring the pH to between 5.5 and 6.5. This step is critical to ensure optimal labeling conditions.
-
-
Radiolabeling Reaction:
Purification of the Radiolabeled Conjugate
-
Size-Exclusion Chromatography:
-
Equilibrate a PD-10 desalting column with metal-free phosphate-buffered saline (PBS).
-
Load the reaction mixture onto the column.
-
Elute the column with PBS and collect fractions (e.g., 0.5 mL each).
-
Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled conjugate, which will typically elute first.
-
Quality Control
-
Radiochemical Purity (RCP) by iTLC:
-
Spot a small aliquot (1-2 µL) of the purified radiolabeled conjugate onto an iTLC strip.
-
Develop the strip using a mobile phase of 0.1 M sodium citrate, pH 5.0. In this system, the ⁶⁴Cu-NODA-GA-conjugate remains at the origin (Rf = 0), while free ⁶⁴Cu moves with the solvent front (Rf ≈ 1.0).[10]
-
Alternatively, a mobile phase of 50 mM EDTA can be used, where free ⁶⁴Cu will be chelated by EDTA and move with the solvent front.[1]
-
Cut the strip into sections and measure the radioactivity of each section in a gamma counter.
-
Calculate the RCP using the formula: RCP (%) = (Counts of Radiolabeled Conjugate / Total Counts) x 100%. A RCP of >95% is generally desired.[1]
-
-
Radiochemical Purity by radio-HPLC:
-
Analyze the purified product using a radio-HPLC system equipped with a size-exclusion or reverse-phase column and a radioactivity detector.
-
The chromatogram should show a major peak corresponding to the radiolabeled conjugate, with minimal peaks for free ⁶⁴Cu or other impurities.
-
-
In Vitro Stability:
Visualizations
Experimental Workflow
Caption: Workflow for ⁶⁴Cu-labeling of a this compound conjugate.
Signaling Pathway (Illustrative)
While a signaling pathway is not directly involved in the chemical labeling process, the resulting radiopharmaceutical is designed to interact with biological pathways for imaging. For instance, if the biomolecule is an antibody targeting a cell surface receptor:
Caption: Interaction of a ⁶⁴Cu-labeled antibody with its target cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 64Cu-Based Radiopharmaceuticals that Target Aβ Peptide Aggregates as Diagnostic Tools for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cu-64 and Ga-68 Radiolabeled Glucagon-Like Peptide-1 Receptor Agonists as PET Tracers for Pancreatic β cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cu-64 and Ga-68 Radiolabeled Glucagon-Like Peptide-1 Receptor Agonists as PET Tracers for Pancreatic β cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimal Reaction Conditions for NH2-PEG4-NODA-GA Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the successful conjugation of NH2-PEG4-NODA-GA to primary amine-containing biomolecules, such as peptides and antibodies. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals, leveraging a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties.[1][2][3][4][5]
The conjugation process primarily involves the reaction of an activated carboxylic acid on a target biomolecule with the terminal primary amine of this compound, or conversely, the activation of the NODA-GA glutamic acid carboxyl group to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule.[6][7][8] The latter is a more common and widely applicable strategy.
Core Principles of Conjugation
The most prevalent method for conjugating this compound to proteins and peptides is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of a protected NODA-GA derivative into an NHS ester.[6][8] This reactive ester readily couples with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction.[6] The reaction is highly pH-dependent, with optimal conditions generally falling between pH 8.0 and 9.0.[6] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[8][9]
The PEG4 linker enhances the aqueous solubility of the chelator and the resulting conjugate, which can be beneficial when working with hydrophobic biomolecules.[1][3][4][5] It also provides spatial separation between the chelator and the biomolecule, which can help to minimize interference with biological activity.[4]
Experimental Protocols
Protocol 1: Conjugation of NHS-activated NODA-GA-PEG4 to a Monoclonal Antibody
This protocol details the conjugation of a pre-activated NODAGA-PEG4-NHS ester to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
NODAGA-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NODAGA-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding 1 part 0.1 M Borate Buffer (pH 8.5) to 9 parts antibody solution.[6]
-
Calculate the required volume of the NODAGA-PEG4-NHS ester solution to achieve the desired molar excess (a starting ratio of 20:1 is recommended).[6]
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][8]
-
-
Quenching (Optional):
-
Purification:
-
Characterization:
Protocol 2: Conjugation of this compound to a Peptide via EDC/NHS Chemistry
This protocol describes the activation of a peptide's carboxylic acid groups for reaction with the primary amine of this compound.
Materials:
-
Peptide with accessible carboxylic acid groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES Buffer, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide and Chelator Preparation:
-
Dissolve the peptide in Activation Buffer.
-
Dissolve this compound in Conjugation Buffer.
-
-
Activation of Peptide Carboxyl Groups:
-
Conjugation Reaction:
-
Purification:
-
Purify the peptide-conjugate by RP-HPLC using a C18 column with a suitable water/acetonitrile gradient containing 0.1% TFA.[10]
-
-
Characterization:
Quantitative Data Summary
The following tables summarize key reaction parameters for the conjugation of this compound to antibodies and peptides. These values serve as a starting point and may require optimization for specific biomolecules.
Table 1: Optimal Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Chelator:Antibody) | 5:1 to 20:1[10] | A 20:1 ratio is a common starting point.[6] |
| pH | 8.0 - 9.0[6] | pH 8.5 is often optimal for NHS-ester reactions.[6] |
| Reaction Buffer | Borate or Phosphate Buffer[6] | Must be free of primary amines.[8] |
| Temperature | 4°C or Room Temperature[10] | 4°C for extended reactions (e.g., overnight).[6][8] |
| Reaction Time | 1 - 20 hours[6][8][10] | Shorter times at room temperature, longer at 4°C. |
| Antibody Concentration | 5 - 10 mg/mL[6] | Higher concentrations can improve reaction efficiency. |
Table 2: Optimal Reaction Conditions for Peptide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Chelator:Peptide) | 1.5:1 to 5:1[10] | Lower ratios are often sufficient for peptides. |
| pH (for EDC/NHS) | 7.2 - 7.5[10] | Optimal for amide bond formation post-activation. |
| Reaction Buffer | Phosphate or Bicarbonate Buffer[10] | Amine-free buffers are critical.[8] |
| Temperature | Room Temperature[10] | Generally sufficient for peptide conjugations. |
| Reaction Time | 2 - 4 hours[10] | Monitor reaction progress by HPLC if possible. |
| Peptide Concentration | 1 - 10 mg/mL[8] | Dependent on peptide solubility. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the chemical logic behind the conjugation process.
Caption: Experimental workflow for antibody conjugation.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-Peg4-NODA-GA NHS Ester Activation for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs) and radiolabeled antibodies for PET imaging, relies on the stable and efficient conjugation of a payload to a biomolecule. The NH2-Peg4-NODA-GA bifunctional chelator is a key reagent in this field, designed for the stable chelation of radiometals and its covalent attachment to biomolecules. The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety provides a robust coordination cage for various radionuclides, while the tetraethylene glycol (Peg4) spacer enhances solubility and can improve pharmacokinetic properties. The terminal primary amine (NH2) or its activated N-hydroxysuccinimide (NHS) ester form allows for covalent linkage to proteins, peptides, and other vectors.
These application notes provide detailed protocols for the bioconjugation of this compound to antibodies, focusing on the widely used NHS ester activation method.
Principle of NHS Ester Bioconjugation
The most common and efficient method for conjugating chelators like this compound to antibodies and other proteins is through the use of an N-hydroxysuccinimide (NHS) ester. The NHS ester of the chelator reacts selectively with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain, which are typically abundant and accessible on the surface of antibodies.[1][2]
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2] The reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5), which is crucial for maintaining the structural integrity and biological activity of the antibody.[3][4]
Quantitative Data Summary
The efficiency of the conjugation reaction and the resulting chelator-to-antibody ratio (CAR) are critical parameters that can influence the performance of the final bioconjugate.[5] These parameters are influenced by several factors, including the molar ratio of the NHS ester to the antibody, reaction time, temperature, and pH. The following tables summarize typical experimental parameters and expected outcomes for the conjugation of NODA-GA type chelators to antibodies.
Table 1: Reaction Conditions for Antibody Conjugation with NODA-GA-NHS Ester
| Parameter | Recommended Conditions | Notes |
| Biomolecule | Antibody (e.g., IgG) | Must be in an amine-free buffer. |
| Chelator | This compound NHS Ester | Prepare fresh solution in anhydrous DMSO or DMF. |
| Molar Ratio (Chelator:Antibody) | 5:1 to 20:1 | Higher ratios increase the CAR, but may also lead to aggregation or loss of immunoreactivity.[6] A 20:1 ratio is a common starting point.[] |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency.[8] |
| Reaction Buffer | Phosphate, Carbonate, or Borate Buffer | Must be free of primary amines (e.g., Tris).[3] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is typically between 8.0 and 8.5 to ensure deprotonation of primary amines.[1][4][] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours or 4°C for 2-24 hours are typical.[8][9] |
| Reaction Time | 1 - 4 hours | Can be extended at lower temperatures to control the reaction. |
| Quenching Reagent | Tris or Glycine (e.g., 50 mM final concentration) | Added to stop the reaction by consuming unreacted NHS ester.[3][9] |
Table 2: Characterization of Antibody-NODA-GA Conjugates
| Parameter | Typical Value | Method of Determination | Reference |
| Chelator-to-Antibody Ratio (CAR) | 2 - 8 | MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy, LC-MS | [1][10] |
| Purity (Post-Purification) | >95% | Size-Exclusion HPLC (SEC-HPLC) | [] |
| In Vitro Stability (Serum) | High | Incubation in serum followed by analysis (e.g., radio-TLC, HPLC) | [11] |
| Immunoreactivity | >90% | ELISA, Flow Cytometry, Surface Plasmon Resonance (SPR) | [11] |
Experimental Protocols
Materials and Reagents
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting columns or SEC-HPLC system)
-
Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Experimental Workflow Diagram
Caption: Workflow for this compound NHS Ester Bioconjugation.
Detailed Protocol for Antibody Conjugation
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer. Determine the precise concentration by measuring the absorbance at 280 nm.
-
-
This compound NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the volume of the chelator-NHS ester stock solution required to achieve the desired molar excess (e.g., 10- to 20-fold) over the antibody.
-
Slowly add the calculated volume of the chelator-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the chelator or payload is light-sensitive.[9]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).[9]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove unreacted chelator, NHS byproduct, and quenching reagent from the antibody conjugate using size-exclusion chromatography (SEC).[9]
-
For small-scale purifications, a desalting column (e.g., PD-10) can be used. Equilibrate the column with PBS, pH 7.4, and elute the conjugate according to the manufacturer's protocol.
-
For larger scales or higher resolution, an SEC-HPLC system is recommended.[]
-
Collect the fractions containing the purified antibody-chelator conjugate. The conjugate will typically elute first in the void volume.
-
Quality Control and Characterization
-
Concentration: Determine the final concentration of the purified antibody conjugate by measuring the absorbance at 280 nm.
-
Chelator-to-Antibody Ratio (CAR): The average number of chelator molecules conjugated per antibody can be determined by MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[] Alternatively, LC-MS can be used for a more detailed analysis of the different drug-loaded species.[10]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC. The chromatogram should show a single, sharp peak corresponding to the monomeric antibody conjugate.[]
-
Immunoreactivity: Evaluate the binding affinity of the antibody conjugate to its target antigen using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its biological function.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship from the preparation of the bioconjugate to its potential application in targeted radionuclide therapy, where the radiolabeled antibody binds to a cancer cell, is internalized, and delivers a therapeutic dose of radiation.
Caption: Logical workflow of targeted radionuclide therapy.
Conclusion
The use of this compound NHS ester for the bioconjugation of antibodies is a robust and efficient method for the development of targeted radiopharmaceuticals and other antibody-based agents. Careful control of the reaction conditions, particularly the molar ratio of the reactants and the pH, is essential for achieving a desired chelator-to-antibody ratio while preserving the immunoreactivity of the antibody. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in this field. The PEG4 spacer in the chelator is intended to improve solubility and pharmacokinetic properties, which can lead to enhanced in vivo performance of the resulting bioconjugate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen [mdpi.com]
Application Note: Purification of NH2-PEG4-NODA-GA Labeled Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of peptide-based radiopharmaceuticals is a critical area in nuclear medicine for targeted imaging and therapy.[1] The chelator NH2-PEG4-NODA-GA is frequently used to conjugate with peptides, enabling stable complexation with radionuclides like Gallium-68 (⁶⁸Ga).[1][2] This process involves the covalent attachment of the NODA-GA chelator to a primary amine on the peptide, followed by radiolabeling.[1] Achieving high purity of the final radiolabeled peptide is paramount to ensure accurate in vivo targeting, minimize off-target effects, and meet regulatory standards. This document provides detailed protocols for the purification and quality control of this compound labeled peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
Overall Workflow for Peptide Labeling and Purification
The general process involves conjugating the chelator to the peptide, radiolabeling the conjugate, purifying the crude product, and finally, performing quality control to assess its purity.
Caption: General workflow for conjugation, radiolabeling, purification, and quality control of NODA-GA labeled peptides.
Comparison of Primary Purification Methods
The two most common methods for purifying NODAGA-labeled peptides are RP-HPLC and SPE. The choice depends on the desired purity, scale, speed, and available resources.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Solid-Phase Extraction (SPE) |
| Principle | Separation based on hydrophobicity on a chromatographic column. | Retention and elution from a solid sorbent based on polarity.[3] |
| Typical Use | Achieving high chemical and radiochemical purity (>98-99%).[4][5] | Rapid cleanup, desalting, and removal of major impurities.[1][6] |
| Purity Achieved | Very High | Moderate to High (>95%) |
| Speed | Slower (requires method development and run time).[7] | Very Fast (can be automated for high throughput).[6] |
| Solvent Consumption | High | Low (over 90% reduction compared to HPLC).[6] |
| Cost & Complexity | Higher initial investment and operational cost; more complex. | Lower cost, simpler instrumentation.[8] |
| Best For | Final product purification for clinical/preclinical studies. | Routine screening, library purification, pre-purification.[6][8] |
Experimental Protocols
Protocol 1: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for obtaining highly pure peptide conjugates, separating the desired product from unreacted chelator, unlabeled peptide, and other synthesis-related impurities.[1][4]
A. Materials and Equipment
-
Preparative or semi-preparative HPLC system with a UV detector and a radioactivity detector.
-
C18 reverse-phase column (wide-pore, ~300 Å, is recommended for peptides).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[7]
-
Crude ⁶⁸Ga-NODA-GA-peptide solution.
-
Fraction collector.
-
Lyophilizer.
B. Method Development (Analytical Scale)
-
Before preparative purification, optimize the separation on an analytical C18 column with the same packing material.[7]
-
Inject a small amount of the crude product.
-
Run a broad linear gradient (e.g., 5-95% Mobile Phase B over 20-30 minutes) to determine the approximate ACN concentration at which the labeled peptide elutes.[7]
-
Optimize the gradient to be shallower around the elution point of the desired peptide to maximize resolution from impurities. A gradient increase of 1-4% per minute is typical.[7]
C. Preparative Purification Protocol
-
Equilibrate the preparative/semi-preparative C18 column with the starting gradient conditions (e.g., 95% A/5% B).
-
Load the crude reaction mixture onto the column.
-
Run the optimized gradient. The retention time of the ⁶⁸Ga-NODA-GA-peptide will be different from that of the unconjugated peptide and free ⁶⁸Ga, which typically elutes in the void volume.[1][10]
-
Collect fractions as the target peptide peak elutes, guided by the radioactivity detector.
-
Analyze the purity of the collected fractions using analytical radio-HPLC.
-
Pool the fractions that meet the desired purity level (typically >95%).[11]
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[7]
D. Typical HPLC Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm for analytical; larger for prep).[10] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min (analytical); scaled up for preparative.[7] |
| Gradient | Linear, optimized for specific peptide (e.g., 5% to 60% B in 45 min).[12] |
| Detection | UV (220 nm and 280 nm) and Radioactivity Detector.[12] |
Protocol 2: Rapid Cleanup by Solid-Phase Extraction (SPE)
SPE is an effective method for the rapid purification of radiolabeled peptides, particularly for removing unchelated ⁶⁸Ga.[1] C18 cartridges are commonly used for this purpose.[1][13]
A. Materials and Equipment
-
C18 Sep-Pak style cartridge (or similar reversed-phase cartridge).
-
Syringes.
-
Ethanol (B145695) (EtOH).
-
Ultrapure Water.
-
Collection vials.
B. Purification Protocol
-
Cartridge Conditioning: Pre-condition the C18 cartridge by passing 5-10 mL of ethanol through it, followed by 10-15 mL of sterile water. Do not let the cartridge dry out.[1]
-
Loading: Load the crude ⁶⁸Ga-NODA-GA-peptide reaction mixture onto the conditioned cartridge. The labeled peptide will be retained on the C18 sorbent.[1]
-
Washing: Wash the cartridge with 10-15 mL of sterile water. This step removes unbound, hydrophilic impurities like free ⁶⁸Ga.[1]
-
Elution: Elute the purified, radiolabeled peptide from the cartridge using a small volume (e.g., 0.5 - 1.0 mL) of an ethanol/water mixture (e.g., 50% ethanol).[1]
-
The eluted solution contains the purified product, which is then ready for quality control and use.
Caption: Step-by-step workflow for purifying radiolabeled peptides using a C18 SPE cartridge.
Protocol 3: Quality Control
After purification, the radiochemical purity (RCP) of the final product must be determined. An RCP of >95% is generally required.[11][13]
A. Analytical Radio-HPLC
-
This is the gold standard for determining purity.
-
Inject a small aliquot of the final purified product into an analytical HPLC system equipped with UV and radioactivity detectors.
-
The resulting radio-chromatogram should show a single major peak corresponding to the labeled peptide.[14]
-
Calculate the RCP by integrating the area of the product peak relative to the total integrated area of all radioactive peaks in the chromatogram.[14] The retention time of free ⁶⁸Ga is typically very short (~1.5-2.5 minutes), while the labeled peptide has a longer retention time.[10][15]
B. Radio-Thin Layer Chromatography (Radio-TLC)
-
Radio-TLC is a faster, simpler alternative for routine quality control.[13]
-
Stationary Phase: Use a suitable TLC plate (e.g., silica (B1680970) gel).
-
Mobile Phase: The choice of mobile phase is critical. For example, a mixture of ammonium (B1175870) acetate (B1210297) and methanol (B129727) can be used to separate the labeled peptide (which typically remains at the origin, Rf = 0) from free ⁶⁸Ga (which moves with the solvent front, Rf = 1).
-
Procedure:
-
Spot a small amount of the purified peptide onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
After development, dry the plate and analyze it using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.
-
Calculate the RCP based on the distribution of radioactivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies of NH2-Peg4-NODA-GA Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-Peg4-NODA-GA is a bifunctional chelator integral to the development of targeted radiopharmaceuticals. Its structure comprises three key components: a primary amine (NH2) for conjugation to targeting biomolecules, a tetraethylene glycol spacer (Peg4) to enhance solubility and modulate pharmacokinetics, and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core for the stable chelation of radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2][3] The design of a robust biodistribution study is critical for evaluating the in vivo performance of radiopharmaceuticals based on this chelator, providing essential data on efficacy, safety, and pharmacokinetics.[4]
These application notes provide a comprehensive guide to designing and conducting preclinical biodistribution studies for this compound conjugated compounds. The protocols outlined below cover radiolabeling, quality control, and in vivo evaluation in rodent models.
Key Concepts
-
Chelation: The NODA-GA core forms a highly stable complex with radiometals, preventing their release in vivo.[5] This stability is crucial for minimizing off-target radiation exposure and ensuring accurate imaging or therapeutic delivery.
-
PEGylation: The Peg4 linker is a hydrophilic spacer that can improve the pharmacokinetic properties of the conjugated biomolecule.[6] PEGylation can increase circulation half-life, enhance solubility, and reduce immunogenicity.[6][7] The length and structure of the PEG chain are important factors in drug design.[7]
-
Targeted Delivery: The NH2 group allows for covalent attachment to a targeting moiety, such as a peptide or antibody. This enables the specific delivery of the radiometal to tissues or cells of interest, for example, tumors expressing a particular receptor.[8]
Experimental Protocols
Radiolabeling of this compound Conjugated Peptides with Gallium-68 (⁶⁸Ga)
This protocol describes the general procedure for radiolabeling a peptide conjugated with this compound with ⁶⁸Ga.
Materials:
-
This compound conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge
-
Saline for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation: In a sterile, pyrogen-free reaction vial, dissolve 5-20 µg of the this compound conjugated peptide in the sodium acetate buffer.
-
Radiolabeling Reaction: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Add the ⁶⁸Ga eluate to the reaction vial containing the peptide conjugate. Ensure the final pH of the reaction mixture is between 4.0 and 4.5.[2]
-
Incubation: Incubate the reaction mixture at room temperature (21-25°C) for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) may improve labeling efficiency.[3]
-
Purification (if necessary):
-
Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled peptide with a small volume of ethanol.
-
Dilute the final product with saline for injection to the desired concentration and to reduce the ethanol content.
-
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should be greater than 95%.[2][3]
In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the biodistribution of a ⁶⁸Ga-labeled this compound compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors). The choice of animal model is a key factor for successful research.[9][10][11][12]
-
⁶⁸Ga-labeled this compound compound (prepared as described above)
-
Anesthetic (e.g., isoflurane)
-
Injection supplies (e.g., insulin (B600854) syringes)
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Scale for weighing organs
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice. The number of animals should be sufficient for statistical power at each time point (typically n=3-5 per group).
-
Injection: Inject a known amount of the ⁶⁸Ga-labeled compound (typically 1-5 MBq in a volume of 100-200 µL) into the tail vein of each mouse. Record the exact injected dose for each animal by measuring the radioactivity in the syringe before and after injection.
-
Time Points: At predetermined time points post-injection (p.i.) (e.g., 30, 60, 120, and 240 minutes), euthanize a group of mice.
-
Organ Collection and Weighing: Dissect the animals and collect relevant organs and tissues, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and the tumor. Place each sample in a pre-weighed tube and record the wet weight of each organ.
-
Radioactivity Measurement: Measure the radioactivity in each organ and in the standards (representing the injected dose) using a calibrated gamma counter.[13][14]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15] This is a standard unit for reporting biodistribution data. The formula is:
%ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100
Data Presentation
Quantitative biodistribution data should be summarized in tables for clear comparison across different time points and experimental groups.
Table 1: Biodistribution of [⁶⁸Ga]Ga-NH2-Peg4-NODA-GA-Peptide in Tumor-Bearing Mice (%ID/g)
| Organ | 30 min p.i. (Mean ± SD) | 60 min p.i. (Mean ± SD) | 120 min p.i. (Mean ± SD) | 240 min p.i. (Mean ± SD) |
| Blood | 2.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Heart | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Lungs | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.04 |
| Liver | 3.0 ± 0.5 | 2.5 ± 0.4 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.01 |
| Kidneys | 15.0 ± 2.5 | 10.0 ± 1.8 | 5.0 ± 0.9 | 2.0 ± 0.3 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.04 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Intestines | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.08 |
| Muscle | 0.3 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Bone | 0.6 ± 0.1 | 0.5 ± 0.08 | 0.4 ± 0.06 | 0.3 ± 0.05 |
| Tumor | 8.0 ± 1.2 | 10.0 ± 1.5 | 12.0 ± 1.8 | 10.0 ± 1.5 |
Table 2: Tumor-to-Organ Ratios
| Ratio | 30 min p.i. | 60 min p.i. | 120 min p.i. | 240 min p.i. |
| Tumor/Blood | 3.2 | 8.3 | 24.0 | 100.0 |
| Tumor/Muscle | 26.7 | 50.0 | 120.0 | 200.0 |
| Tumor/Liver | 2.7 | 4.0 | 6.0 | 6.7 |
| Tumor/Kidney | 0.5 | 1.0 | 2.4 | 5.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the biodistribution study of a ⁶⁸Ga-labeled compound.
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of a targeted radiopharmaceutical.
References
- 1. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Precise PEGylation Modulates the in Vivo Fate of Peptide Radiopharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Animal Models and Their Role in Imaging-Assisted Co-Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Animal Models Shared Resource | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. arxiv.org [arxiv.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Quality Control of NH2-Peg4-noda-GA Radiopharmaceuticals
Introduction
NH2-Peg4-noda-GA is a bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging.[1][2] Its structure incorporates a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core for stable chelation of radiometals like Gallium-68 (⁶⁸Ga), a PEG4 spacer to improve pharmacokinetic properties, and a terminal amine group (NH2) for conjugation to biomolecules.[1][3] To ensure the safety and efficacy of the final radiopharmaceutical product for human use, stringent quality control (QC) procedures are mandatory.[4][5] These procedures are designed to verify the identity, purity, and strength of the radiopharmaceutical before administration.[6]
This document provides detailed application notes and protocols for the quality control of this compound radiopharmaceuticals, intended for researchers, scientists, and drug development professionals.
General Quality Control Workflow
The quality control process for a batch of this compound radiopharmaceutical should follow a systematic workflow to ensure all critical parameters are assessed. This involves a series of tests performed on the final product before it is released for clinical or preclinical use.
Caption: General workflow for the quality control of radiopharmaceuticals.
Summary of Quality Control Tests
The following table summarizes the essential quality control tests for this compound radiopharmaceuticals.
| Parameter | Acceptance Criteria | Method | Purpose |
| Visual Inspection | Clear, colorless solution, free of particulate matter | Visual Examination | Ensures the absence of foreign particles and proper solution appearance.[4] |
| pH | 4.5 - 7.5 | pH meter or pH strips | Confirms the final product is within a physiologically acceptable pH range.[7] |
| Radionuclide Identity | Gamma-ray spectrum consistent with the specific radionuclide (e.g., 511 keV for ⁶⁸Ga) | Gamma-ray Spectrometry | Confirms the identity of the radionuclide in the preparation.[8] |
| Radionuclidic Purity | > 99.9% (Specific limits for impurities like ⁶⁸Ge in ⁶⁸Ga eluate apply) | Gamma-ray Spectrometry, Dose Calibrator | Ensures that the radioactivity comes from the desired radionuclide and not from contaminants.[5] |
| Radiochemical Purity | ≥ 95% | Radio-HPLC, Radio-TLC | Determines the proportion of the radionuclide present in the desired chemical form.[6][8] |
| Chemical Purity | Absence or quantification of non-radioactive impurities (e.g., precursors, residual solvents) within specified limits | HPLC, GC | Ensures that chemical impurities that could cause adverse effects are controlled.[6] |
| Sterility | No microbial growth | Direct Inoculation or Membrane Filtration | Confirms the absence of viable microorganisms.[5] |
| Bacterial Endotoxins | < 175/V EU/mL (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) Test | Ensures that pyrogenic substances (endotoxins) are below the acceptable limit.[6] |
Experimental Protocols
Visual Inspection and pH Determination
Protocol:
-
Visual Inspection: Carefully inspect the final radiopharmaceutical solution in a shielded vial behind a lead glass screen. The solution should be clear, colorless, and free from any visible particles.
-
pH Measurement:
-
Aseptically withdraw a small aliquot (e.g., 10 µL) of the final product.
-
Spot the aliquot onto a calibrated pH-indicator strip.
-
Compare the color change to the chart provided with the strips to determine the pH.
-
Alternatively, use a calibrated pH meter for a more precise measurement. The pH should typically be within the range of 4.5 to 7.5 for intravenous administration.[7]
-
Radionuclide Identity and Purity
Protocol:
-
Radionuclide Identity:
-
Place an aliquot of the final product in a gamma-ray spectrometer.
-
Acquire a gamma-ray spectrum.
-
Identify the characteristic photopeak(s) of the radionuclide (e.g., 511 keV for ⁶⁸Ga). The measured energy should correspond to the known energy of the radionuclide.[9]
-
-
Radionuclidic Purity:
-
This is often controlled by the quality of the initial radionuclide source (e.g., the ⁶⁸Ge/⁶⁸Ga generator).
-
For generator-produced radionuclides, specific tests for breakthrough of the parent radionuclide (e.g., ⁶⁸Ge in ⁶⁸Ga eluate) must be performed according to pharmacopoeial monographs.[5]
-
The half-life of the radionuclide can also be measured using a dose calibrator to confirm its identity and purity.[8]
-
Radiochemical Purity (RCP) Determination
The determination of radiochemical purity is a critical step to ensure that the radioactivity is associated with the desired this compound-conjugated molecule.[6] Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the most common methods.[8][10]
Caption: Workflow for Radiochemical Purity (RCP) determination.
3.1. Radio-HPLC Protocol
Materials:
-
HPLC system with a UV detector and a radioactivity detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).
-
Non-radioactive reference standard of the this compound conjugate.
Method:
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Standard Injection: Inject the non-radioactive reference standard and record the UV chromatogram to determine its retention time.
-
Sample Injection: Inject a small volume (e.g., 20 µL) of the final radiopharmaceutical product.
-
Elution: Run a gradient elution, for example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-25 min: Return to initial conditions.
-
-
Data Analysis:
-
Integrate the peaks in the radioactivity chromatogram.
-
The main peak should correspond to the retention time of the non-radioactive standard.
-
Calculate the radiochemical purity using the following formula: RCP (%) = (Area of the radiolabeled product peak / Total area of all radioactive peaks) x 100
-
3.2. Radio-TLC Protocol
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60).
-
Mobile phase (e.g., 0.1 M sodium citrate (B86180) solution, pH 5.5).
-
Radio-TLC scanner.
Method:
-
Spotting: Spot a small drop (1-2 µL) of the radiopharmaceutical onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Drying: Remove the plate and allow it to dry completely.
-
Scanning: Scan the plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Data Analysis:
-
In a typical system for ⁶⁸Ga-labeled products, the labeled conjugate remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).
-
Calculate the radiochemical purity by integrating the peaks.
-
Sterility and Bacterial Endotoxin Testing
These tests are crucial for ensuring the safety of injectable radiopharmaceuticals.[5]
4.1. Sterility Test Protocol
-
Sterility testing should be performed according to pharmacopoeial methods (e.g., USP <71> or Ph. Eur. 2.6.1).
-
The test involves incubating a sample of the radiopharmaceutical in suitable culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) for 14 days.
-
The absence of turbidity or microbial growth indicates that the product is sterile.
-
Due to the short half-life of many PET radiopharmaceuticals, the product is often released before the completion of the sterility test. In such cases, the validity of the aseptic manufacturing process is of utmost importance.[5]
4.2. Bacterial Endotoxin Test (LAL) Protocol
-
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.
-
The gel-clot method, turbidimetric method, or chromogenic method can be used.
-
The test involves mixing the sample with LAL reagent and observing the reaction (e.g., clot formation, turbidity, or color change).
-
The endotoxin level must be below the limit specified by the pharmacopoeia.
In Vitro Stability Assessment
Evaluating the stability of the radiolabeled complex is important to ensure it remains intact after administration.
Caption: Workflow for in vitro serum stability testing.[11]
Serum Stability Assay Protocol:
-
Incubation: Add a known amount of the purified radiopharmaceutical to fresh human or mouse serum.[11] Incubate the mixture in a water bath at 37°C.
-
Time Points: At designated time points (e.g., 30 min, 1 h, 2 h, 4 h, 24 h), take an aliquot of the serum mixture.
-
Protein Precipitation: Add an equal volume of cold ethanol (B145695) or acetonitrile to the aliquot to precipitate the serum proteins. Centrifuge the sample and collect the supernatant.
-
Analysis: Analyze the supernatant using Radio-TLC or Radio-HPLC as described in the radiochemical purity section.
-
Calculation: Calculate the percentage of intact radiopharmaceutical remaining at each time point to determine its stability in serum.
Conclusion
The quality control procedures outlined in this document are essential for the safe and effective use of this compound radiopharmaceuticals. Adherence to these protocols ensures that each batch of the radiopharmaceutical meets the required standards of identity, purity, strength, and safety. Robust quality control is a cornerstone of Good Manufacturing Practice (GMP) and is critical for the successful translation of novel radiopharmaceuticals from research to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. escopharma.com [escopharma.com]
- 9. semnim.es [semnim.es]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low radiolabeling yield with NH2-Peg4-noda-GA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiolabeling yields with NH2-Peg4-noda-GA.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the radiolabeling of this compound conjugates, particularly with Gallium-68 (⁶⁸Ga).
Q1: What is the optimal pH for radiolabeling this compound with ⁶⁸Ga, and why is it so critical?
The optimal pH for ⁶⁸Ga radiolabeling of NODAGA conjugates is typically between 4.0 and 4.5.[1][2][3][4] This pH range is crucial for several reasons:
-
Efficient Chelation: It facilitates the efficient incorporation of the ⁶⁸Ga³⁺ ion into the NODAGA chelator.
-
Preventing Colloid Formation: At a pH above 5, ⁶⁸Ga is prone to forming colloidal species like ⁶⁸Ga(OH)₃.[3][5] These colloids are unavailable for chelation, leading to a significant decrease in radiolabeling yield.
Troubleshooting Tip: Always measure the pH of your final reaction mixture after adding all components (⁶⁸Ga eluate, buffer, and conjugate). If the pH is outside the optimal range, adjust your buffer concentration. Sodium acetate (B1210297) or HEPES buffers are commonly used.[2]
Q2: My radiochemical yield is still low despite an optimal pH. What other reaction conditions should I check?
Temperature and reaction time are the next critical parameters to verify.
-
Temperature: While many NODAGA conjugates can be radiolabeled efficiently at room temperature (21-25°C) within 5-10 minutes, gentle heating can sometimes improve yields for specific conjugates.[2][3] Temperatures between 60°C and 95°C can increase the rate of complexation.[1][2][5] However, for many NODAGA conjugates, heating may not be necessary and room temperature labeling is sufficient.[2][3]
-
Reaction Time: NODAGA chelators are known for their fast labeling kinetics, often achieving high yields within 5 to 15 minutes.[3] If your yield is low, ensure you are allowing sufficient incubation time.
Troubleshooting Tip: If labeling at room temperature gives low yields, try incubating the reaction mixture at a controlled temperature, for instance, 60°C, for 10-15 minutes.[1][5]
Q3: Could the concentration of my this compound conjugate be the issue?
Yes, an insufficient amount of the precursor conjugate can lead to incomplete capture of the radionuclide.[3]
-
Higher Concentration for Higher Yield: Generally, higher concentrations of the conjugate lead to higher radiochemical yields.[3] For initial optimizations, it's advisable to start with a higher precursor concentration (e.g., 5-50 µg) and then reduce it to achieve the desired specific activity.[3]
-
Molar Ratio: The molar ratio of the chelator to the radionuclide is a key factor. Ensure you have a sufficient excess of the this compound conjugate.
Troubleshooting Tip: If you suspect low precursor concentration is the cause, try incrementally increasing the amount of the this compound conjugate in your reaction.
Q4: I've optimized the pH, temperature, time, and precursor concentration, but my yield remains poor. What else could be wrong?
Metal ion contamination is a common and often overlooked cause of low radiolabeling yields.[3]
-
Competing Metals: Trace metal ions such as Iron (Fe³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Aluminum (Al³⁺) can compete with ⁶⁸Ga for the NODAGA chelator.[3][6] These contaminants can originate from the ⁶⁸Ge/⁶⁸Ga generator, glassware, or reagents.[6]
-
Buffer Purity: It is crucial to use high-purity water and reagents to prepare buffers. Treating buffers with a chelating resin, such as Chelex 100, can significantly reduce trace metal contamination.[7]
Troubleshooting Tip: To minimize metal contamination, use metal-free labware and high-purity reagents. If contamination is suspected, consider purifying your buffers by running them through a Chelex 100 column. Including a metal scavenger like DTPA in wash buffers during conjugate preparation can also be beneficial, but it must be thoroughly removed before radiolabeling.[7]
Q5: My radio-HPLC analysis shows multiple peaks or peak tailing. What does this indicate?
This could suggest several issues:
-
Formation of Colloidal ⁶⁸Ga: As mentioned, if the pH is too high, ⁶⁸Ga can form colloids, which may behave differently during chromatography.[3][5]
-
Incomplete Conjugation: If the this compound was not successfully conjugated to your targeting molecule, you might be labeling the free chelator, resulting in a separate peak.[3]
-
Column Contamination: Residual impurities on your HPLC column can cause peak distortion.[3]
-
Suboptimal Mobile Phase: The composition of your mobile phase may not be ideal for your radiolabeled conjugate.[3]
Troubleshooting Tip: Confirm the pH of your final product. Analyze a sample using radio-TLC as colloids typically remain at the origin.[3] If you suspect column issues, flush it with an appropriate cleaning solution. You may also need to adjust the gradient or additives in your mobile phase.[3]
Quantitative Data Summary
The following table summarizes key parameters for optimizing the ⁶⁸Ga-radiolabeling of NODAGA conjugates. Note that optimal conditions can vary depending on the specific molecule conjugated to this compound.
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 4.0 - 4.5 | Critical for efficient chelation and preventing colloid formation. | [1][2][3][4] |
| Temperature | Room Temperature to 95°C | Many NODAGA conjugates label efficiently at room temperature. Gentle heating can improve yields for some. | [1][2][3][5] |
| Reaction Time | 5 - 15 minutes | NODAGA chelators generally exhibit fast labeling kinetics. | [2][3] |
| Precursor Amount | 5 - 50 µg | Higher amounts can lead to higher yields but may result in lower specific activity. | [2][3][8] |
Experimental Protocols
General Protocol for ⁶⁸Ga Radiolabeling of an this compound Conjugate
This protocol provides a general starting point. Optimization may be required for your specific conjugate.
Materials:
-
This compound conjugated peptide/antibody
-
⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)
-
Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.0-4.5[2]
-
Sterile, metal-free reaction vial
-
Heating block (if required)
-
C18 Sep-Pak cartridge for purification (optional, but recommended)
-
Ethanol (B145695) and sterile water for cartridge conditioning
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture:
-
In a sterile, metal-free reaction vial, add the desired amount of the this compound conjugate (e.g., 5-20 µg).[2]
-
Add the reaction buffer to ensure the final pH of the mixture will be between 4.0 and 4.5.
-
Add the ⁶⁸Ga eluate (e.g., 1-2 mL).
-
-
Incubation:
-
Purification (if necessary):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).[9]
-
Load the reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled conjugate with ethanol.
-
-
Quality Control:
Visualizations
Caption: Chelation of a radiometal by the this compound chelator.
Caption: A logical workflow for troubleshooting low radiolabeling yields.
References
- 1. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 7. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Causes of poor stability in NH2-Peg4-noda-GA conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NH2-Peg4-noda-GA conjugates. The information addresses common stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a bifunctional chelator used in the development of targeted radiopharmaceuticals.[1][2] Its structure consists of three key parts:
-
NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A macrocyclic chelator that forms highly stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga).[1][3]
-
Peg4 (four-unit polyethylene (B3416737) glycol): A linker that can improve the solubility, stability, and pharmacokinetic properties of the final conjugate.[2][4][5]
-
NH2 (primary amine): A reactive functional group that allows for covalent attachment to targeting biomolecules like peptides and antibodies.[1][2]
Q2: What are the optimal conditions for radiolabeling this compound conjugates with ⁶⁸Ga?
A2: While optimal conditions can vary for specific conjugates, generally favorable conditions for ⁶⁸Ga labeling of NODA-GA conjugates include a pH range of 4.0 to 4.5. The reaction can often be performed at room temperature and is typically complete within 5-15 minutes.[1] For some conjugates, gentle heating might improve the radiochemical yield.[1]
Q3: How does the concentration of the this compound conjugate affect radiolabeling?
A3: The concentration of the conjugate, or precursor, is a critical factor. Higher concentrations generally lead to higher radiochemical yields and more robust labeling.[1] While NODA-GA conjugates can be labeled with very small amounts of precursor (in the nanomolar range), it is often recommended to start with a higher concentration during optimization and then reduce it to achieve the desired specific activity.[1]
Troubleshooting Guide: Poor Stability and Related Issues
This guide addresses common problems that may be interpreted as poor stability in this compound conjugates.
Issue 1: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP)
Low RCY or RCP is often the first indication of a problem that can be mistaken for instability of the conjugate itself.
Q: My radiochemical yield (RCY) or radiochemical purity (RCP) is consistently low. What are the possible causes and how can I troubleshoot this?
A: Several factors can contribute to low RCY or RCP. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for ⁶⁸Ga labeling of NODA-GA is typically 4.0-4.5.[1] Measure the pH of your reaction mixture after adding all components and adjust if necessary. |
| Competing Metal Ions | Trace metal impurities in buffers or the ⁶⁸Ga eluate can compete for the NODA-GA chelator.[6] Use high-purity reagents and consider purifying the ⁶⁸Ga eluate with a cation-exchange cartridge.[1] |
| Low Precursor Concentration | An insufficient amount of the this compound conjugate can lead to incomplete capture of the ⁶⁸Ga.[1] Try increasing the amount of the conjugate in the reaction. |
| Suboptimal Temperature/Time | While many NODA-GA conjugates label well at room temperature, some may benefit from gentle heating.[1] You can try incubating at a slightly elevated temperature (e.g., 60°C). |
| Incomplete Conjugation | If the this compound was not successfully conjugated to your targeting molecule, you will be radiolabeling the free chelator. Verify the conjugation using analytical techniques like HPLC or mass spectrometry before radiolabeling.[1] |
| Degradation of Precursor | Ensure proper storage of your this compound conjugate to prevent degradation before use. |
Workflow for Troubleshooting Low RCY/RCP
Caption: Troubleshooting workflow for low radiochemical yield/purity.
Issue 2: Apparent Instability in Serum or In Vivo
Even with high initial RCP, the conjugate may appear unstable in biological environments.
Q: My radiolabeled conjugate shows good initial purity but appears to be unstable in serum stability assays or in vivo. What could be the cause?
A: This can be due to several factors, not always related to the NODA-GA chelate itself, which is generally very stable.[7]
| Possible Cause | Explanation & Troubleshooting |
| Degradation of the Targeting Molecule | The peptide or antibody portion of the conjugate can be susceptible to enzymatic degradation in serum or in vivo.[8] This can lead to the release of smaller, radiolabeled fragments. Analyze samples from different time points using radio-HPLC to identify metabolic products. |
| Cleavage of the Conjugation Linkage | The amide bond formed with the NH2 group is generally stable. However, if other conjugation chemistries were used, the linkage might be less stable. For example, a thioether bond from a maleimide-thiol reaction can undergo a retro-Michael reaction.[9] |
| Radiolysis | High concentrations of radioactivity can cause the radiolabeled molecule to degrade over time.[10] This can be mitigated by adding radical scavengers like ascorbic acid or gentisic acid to the formulation.[10] |
| In Vivo Dehalogenation (if applicable) | If a radiohalogen is used instead of a radiometal, in vivo dehalogenation can occur, leading to uptake in tissues like the thyroid and stomach. This is not directly applicable to ⁶⁸Ga but is a consideration for overall radiopharmaceutical stability. |
Logical Tree for Diagnosing In Vitro/In Vivo Instability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NH2-Peg4-NODA-GA Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-Peg4-NODA-GA labeled proteins. The focus is on addressing solubility issues that may arise during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a bifunctional chelator used for labeling proteins and peptides. Its components are:
-
NH2 (Amine group): A reactive group that can be used for conjugation to proteins, typically targeting lysine (B10760008) residues or the N-terminus.
-
Peg4 (Polyethylene glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol linker. PEGylation is a common strategy to increase the solubility and stability of proteins and reduce aggregation.[][2][3] The PEG component can create a "stealth" protective layer, potentially prolonging the plasma half-life of the labeled protein.[]
-
NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A highly efficient chelator for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), which is used in Positron Emission Tomography (PET) imaging.[4][5]
Q2: I'm observing precipitation/aggregation of my protein after labeling with this compound. What are the likely causes?
A2: Protein aggregation after labeling can be caused by several factors:
-
Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[6][7]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical.[6][8] Proteins are least soluble at their isoelectric point (pI).[8] Labeling at a pH far from the pI can help maintain surface charge and prevent aggregation.[7]
-
High Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular interactions that lead to aggregation.[9][10]
-
Hydrophobicity: While the Peg4 component is hydrophilic, the overall hydrophobicity of the protein may increase depending on the number of labels attached and the nature of the protein itself, promoting self-association.[6]
-
Temperature: Higher temperatures can sometimes accelerate aggregation processes.[9][10]
Q3: How can I improve the solubility of my this compound labeled protein?
A3: Several strategies can be employed to improve solubility:
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of this compound to your protein to avoid over-labeling.[7] It is recommended to perform a titration to find the optimal ratio.[6]
-
Adjust Buffer Conditions:
-
pH: Maintain a buffer pH that is at least 1-1.5 units away from your protein's isoelectric point (pI).[7]
-
Ionic Strength: Increasing the salt concentration (e.g., 150 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.[7]
-
Additives/Excipients: Incorporate stabilizing agents into your buffers.[7] (See Table 1 for examples).
-
-
Control Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[7][9] If a higher final concentration is needed, the labeled protein can be carefully concentrated after purification.
-
Temperature Control: Conduct the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[7][9]
-
Formulation with Surfactants: For long-term storage, consider the use of surfactants like Tween 80, which can help solubilize proteins and reduce degradation.[11]
Troubleshooting Guide
Issue: Visible precipitation during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of this compound to protein. Start with a lower ratio (e.g., 5:1) and titrate up. | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.[6] |
| Incorrect Buffer pH | Ensure the buffer pH is 1-1.5 units away from the protein's pI. For many antibodies, a pH of 8.0-9.0 is used for amine labeling, but for sensitive proteins, a pH closer to 7.4 may be necessary.[7] | Maintaining a net charge on the protein surface promotes electrostatic repulsion between molecules.[7] |
| Low Ionic Strength | Increase the salt concentration in the buffer (e.g., add 150 mM NaCl).[7] | Salt ions can shield charges and reduce unfavorable electrostatic interactions that can lead to aggregation. |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction to 1-2 mg/mL.[7] | Lower concentrations reduce the frequency of intermolecular collisions that can initiate aggregation.[9] |
Quantitative Data Summary
Table 1: Common Stabilizing Excipients to Improve Protein Solubility
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, stabilizes the native protein structure. |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Can prevent aggregation and unfolding by various mechanisms.[12] |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Increase solvent viscosity and stabilize protein structure. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can solubilize aggregates.[9][11] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a concentration of 10-20 mM.[6]
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[6] It is advisable to test a range of ratios to determine the optimal degree of labeling without causing precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6]
-
-
Purification:
-
Remove excess, unreacted this compound using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable storage buffer.[13]
-
Protocol 2: Monitoring Protein Aggregation using Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate a suitable SEC column with a filtered and degassed mobile phase (e.g., PBS).
-
Ensure a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a sample of the protein before labeling (control) and a sample after labeling and purification.
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Interpretation:
-
The monomeric, correctly folded protein will elute as a single, sharp peak at a characteristic retention time.
-
Soluble aggregates will elute earlier than the monomer peak.
-
The formation of new, earlier-eluting peaks or a broadening of the main peak after labeling indicates aggregation.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting aggregation issues.
Caption: A general workflow for protein labeling and analysis.
References
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Fidabio [fidabio.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Common pitfalls in the synthesis of NH2-Peg4-noda-GA conjugates.
Welcome to the Technical Support Center for the synthesis of NH2-Peg4-NODA-GA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during your experiments. Here you will find frequently asked questions and detailed troubleshooting guides to ensure the successful synthesis, purification, and characterization of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an activated this compound to a primary amine on a biomolecule?
A2: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester-activated this compound and a primary amine (like the N-terminus or the epsilon-amino group of lysine) is typically between 8.3 and 8.5.[1] A lower pH can lead to the protonation of the amine group, making it unreactive, while a higher pH can accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency.[1]
Q2: What types of buffers should I use for the conjugation reaction?
A2: It is critical to use an amine-free buffer to prevent competition with the biomolecule for the activated chelator.[1] Suitable buffers include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH of 8.3-8.5.[1] Buffers containing primary amines, such as Tris, should be avoided.[1][2]
Q3: My peptide or protein has poor solubility in the recommended aqueous buffers. What can I do?
A3: If your biomolecule has limited solubility, you can add a small percentage of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] It is important to ensure the co-solvent concentration does not exceed 10% of the total reaction volume to avoid denaturation of the biomolecule.[1]
Q4: How can I confirm that the this compound has been successfully conjugated to my biomolecule?
A4: Successful conjugation can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[3][4][5] For antibody conjugates, Size-Exclusion HPLC (SE-HPLC) can assess purity and aggregation, while MALDI-TOF mass spectrometry can help determine the chelator-to-antibody ratio (CAR).[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound conjugates.
Problem 1: Low Conjugation Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Supporting Data/Rationale |
| Suboptimal pH | Ensure the reaction buffer is maintained at a pH of 8.3-8.5.[1] Verify the pH of your buffer solution before initiating the reaction. | At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the NHS ester is prone to hydrolysis.[1] |
| Presence of Primary Amines in Buffer | Use an amine-free buffer like sodium bicarbonate or phosphate (B84403) buffer.[1] If your biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.[6] | Primary amines in the buffer will compete with the target biomolecule for the activated chelator, reducing the yield of the desired conjugate.[1] |
| Hydrolyzed Activated Chelator | The activated NHS ester of this compound is sensitive to moisture and should be used immediately after preparation or stored under anhydrous conditions. Prepare the activated chelator solution just before adding it to the biomolecule solution.[1] | NHS esters are susceptible to hydrolysis in aqueous solutions, which leads to an inactive carboxylic acid and lower conjugation efficiency.[1] |
| Steric Hindrance | The PEG4 spacer is designed to reduce steric hindrance, but for some biomolecules, the conjugation site may still be inaccessible.[7] Consider optimizing the molar ratio of the activated chelator to the biomolecule. | A sufficient spacer length, like that provided by PEG4, helps to minimize the interference of the chelator with the biological activity of the biomolecule.[7] |
Problem 2: Precipitation During the Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Supporting Data/Rationale |
| Poor Solubility of the Biomolecule or Conjugate | Perform a solubility test of your biomolecule in the chosen reaction buffer before starting the conjugation.[1] If solubility is an issue, consider adding a small amount (up to 10%) of an organic co-solvent like DMSO or DMF.[1] | The addition of the relatively hydrophobic NODA-GA moiety can decrease the solubility of the resulting conjugate.[1] Co-solvents can help to maintain the solubility of all reaction components. |
Problem 3: Difficulty in Purifying the Conjugate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Supporting Data/Rationale |
| Co-elution of Unreacted Components | Optimize the purification method. For larger biomolecules like antibodies, size-exclusion chromatography (SEC) is effective at removing excess, low molecular weight chelator.[][9] For peptides, reverse-phase HPLC (RP-HPLC) with an appropriate gradient is typically used.[3][9] | SEC separates molecules based on their hydrodynamic radius, making it ideal for separating large protein conjugates from small molecule reactants.[][10] RP-HPLC separates based on hydrophobicity and can resolve the slightly more hydrophobic conjugate from the unconjugated peptide. |
| Aggregation of the Conjugate | Assess the purity and presence of aggregates using SE-HPLC.[6] Optimize reaction conditions such as buffer composition and temperature to minimize aggregation. | The conjugation process can sometimes induce aggregation of biomolecules, which can affect their biological activity and must be removed during purification. |
Experimental Protocols & Workflows
General Protocol for Activating this compound with NHS Ester
This protocol describes the in-situ activation of the carboxylic acid on the NODA-GA moiety for subsequent reaction with primary amines.
-
Dissolution: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Activation: Add an excess of an activating agent (e.g., a mixture of EDC and NHS or HATU) to the solution.[3]
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours to generate the activated NHS ester.[1][3] The activated chelator should be used immediately.[1]
General Protocol for Conjugation to a Biomolecule
This protocol outlines the steps for conjugating the activated this compound to a biomolecule containing primary amines.
-
Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer (e.g., PBS or sodium bicarbonate) at a pH of 8.3-8.5.[1] If necessary, perform a buffer exchange.
-
Conjugation Reaction: Add the freshly prepared activated this compound solution to the biomolecule solution. A molar excess of the activated chelator is typically used, with the optimal ratio determined empirically.[1]
-
Incubation: Allow the reaction to proceed at room temperature for several hours or overnight at 4°C.[3][4]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS esters.[6]
-
Purification: Purify the conjugate using an appropriate chromatographic method (e.g., SEC for antibodies, RP-HPLC for peptides) to remove unreacted chelator and byproducts.[3][][9]
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in your conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce non-specific binding of NH2-Peg4-noda-GA tracers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of NH2-Peg4-noda-GA tracers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal and non-specific binding with this compound tracers?
A1: High background signal and non-specific binding can arise from several factors:
-
Electrostatic Interactions: The overall charge of the peptide conjugate can lead to non-specific interactions with charged surfaces on cells or tissues.[1]
-
Hydrophobic Interactions: Hydrophobic regions of the tracer can interact non-specifically with hydrophobic surfaces.[1]
-
Endogenous Receptor Expression: Low-level expression of the target receptor in non-target tissues can contribute to background signal.
-
Tracer Instability: In vivo degradation of the tracer can lead to non-specific accumulation of the radiolabel.
-
Suboptimal pH of Formulation: The pH of the tracer solution can influence its overall charge and potential for non-specific interactions.[1][2]
Q2: How does the PEG4 linker in this compound help in reducing non-specific binding?
A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in improving the pharmacokinetic properties of the tracer. The hydrophilic nature of the PEG chain can shield the peptide from non-specific interactions with proteins and cell membranes, a phenomenon often referred to as a "stealth effect".[3][4][5] This can lead to reduced uptake in non-target organs like the liver and spleen, thereby improving the tumor-to-background ratio.[3] However, the length of the PEG linker is a critical parameter that needs to be optimized, as very long linkers can sometimes lead to decreased binding affinity or altered biodistribution.[3][5]
Q3: What are the recommended blocking agents to reduce non-specific binding?
A3: The choice of blocking agent is highly dependent on the specific peptide and target. Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocking agent that can reduce non-specific binding to charged and hydrophobic surfaces.[1]
-
Non-fat Dry Milk: A cost-effective alternative to BSA, but it may not be suitable for all applications, especially those involving phosphoprotein detection.
-
Cold (non-radiolabeled) Peptide: Co-injection of an excess of the non-radiolabeled version of the targeting peptide is the gold standard for demonstrating receptor-specific binding and can help saturate non-specific binding sites.[6][7][8]
-
Commercially available blocking buffers: These are often optimized formulations that can provide consistent results.
It is crucial to optimize the concentration and incubation time for any blocking agent used.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound tracers.
Problem 1: High Kidney Uptake
High renal accumulation is a common challenge with peptide-based radiotracers and is a form of non-specific uptake.
| Strategy | Detailed Explanation |
| Modify the Tracer | Incorporate a Cleavable Linker: Introducing a linker that can be cleaved in the kidneys (e.g., a methionine-isoleucine linker) can facilitate the excretion of the radiolabel, significantly reducing renal retention.[9] |
| Optimize Linker Composition: The addition of negatively charged amino acids (e.g., cysteic acid) to the linker can reduce kidney uptake.[6] | |
| Co-injection Strategies | Amino Acid Infusion: While not always effective for all tracers, co-injection of basic amino acids like lysine (B10760008) or arginine can sometimes reduce renal tubular reabsorption.[9] |
| Gelofusine Co-administration: In some cases, co-administration of Gelofusine has been shown to reduce kidney uptake of radiolabeled peptides. |
Quantitative Data on Reducing Kidney Uptake
The following table summarizes data from a study on exendin analogues, demonstrating the effect of a cleavable linker on kidney uptake.
| Tracer | Kidney Uptake (4h p.i., %IA/g) | Tumor Uptake (4h p.i., %IA/g) | Tumor-to-Kidney Ratio |
| [⁶⁸Ga]Ga-NOTA-exendin-4 | 128 ± 10 | 24.9 ± 9.3 | 0.2 ± 0.0 |
| [⁶⁸Ga]Ga-NOTA-MI-exendin-4 | 34.2 ± 4.2 | 25.0 ± 8.0 | 0.8 ± 0.3 |
(Data sourced from a study on exendin analogues, which provides relevant insights into strategies for NODA-GA conjugated tracers)[9]
Problem 2: High Liver and/or Spleen Uptake
This can be indicative of non-specific binding to plasma proteins or uptake by the reticuloendothelial system.
| Strategy | Detailed Explanation |
| Optimize PEG Linker Length | The length of the PEG linker can influence liver uptake. A study on a ⁶⁸Ga-labeled NOTA-conjugated bombesin (B8815690) antagonist showed that a PEG3 linker resulted in lower liver uptake compared to PEG2, PEG4, and PEG6 linkers.[3][10] |
| Use Blocking Agents | Pre-injection or co-injection of blocking agents like BSA can help saturate non-specific binding sites in the liver and spleen. |
| Adjust Formulation pH | Ensure the pH of the tracer formulation is within the optimal range (typically 3.5-5.0 for ⁶⁸Ga labeling) to minimize the formation of colloids that can be taken up by the liver and spleen.[2] |
Quantitative Data on Linker Optimization
The table below shows the impact of PEG linker length on the binding affinity (IC50) of a ⁿᵃᵗGa-NOTA-RM26 conjugate.
| Conjugate | IC50 (nM) |
| ⁿᵃᵗGa-NOTA-PEG₂-RM26 | 3.1 ± 0.2 |
| ⁿᵃᵗGa-NOTA-PEG₃-RM26 | 3.9 ± 0.3 |
| ⁿᵃᵗGa-NOTA-PEG₄-RM26 | 5.4 ± 0.4 |
| ⁿᵃᵗGa-NOTA-PEG₆-RM26 | 5.8 ± 0.3 |
(Data from a study on a bombesin antagonist, illustrating the principle of linker optimization)[3]
Experimental Protocols
Protocol 1: In Vitro Blocking Assay to Confirm Specific Binding
This protocol is essential to differentiate between specific receptor-mediated binding and non-specific binding.
Caption: Workflow for an in vitro competitive binding assay.
Protocol 2: In Vivo Blocking Study for PET Imaging
This protocol is used to confirm the target specificity of the tracer in a living organism.
Caption: Workflow for an in vivo blocking study using PET/CT.
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize non-specific binding of their this compound tracers, leading to more accurate and reliable experimental outcomes.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of an optimized anti-PD-L1 probe 68Ga-NODAGA-BMS986192 in immunocompetent mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NH2-PEG4-NODA-GA and NOTA for Gallium-68 Chelation
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of Gallium-68 (Ga-68) based radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides a detailed comparative analysis of two prominent chelators: NH2-PEG4-NODA-GA and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This comparison focuses on their performance in Ga-68 chelation, supported by experimental data, detailed methodologies, and visualizations to aid in making an informed decision for radiopharmaceutical design.
The macrocyclic chelator NOTA and its derivatives, such as the bifunctional this compound, have demonstrated significant promise for the stable chelation of Ga-68. This compound incorporates a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, a glutaric acid (GA) linker, and a polyethylene (B3416737) glycol (PEG4) chain, terminating in an amine group for bioconjugation. This design aims to optimize both the radiolabeling process and the in vivo pharmacokinetic profile of the resulting radiopharmaceutical. NOTA, a simpler tri-acetate derivative of the same triazacyclononane macrocycle, is also widely recognized for its efficient Ga-68 complexation.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and NOTA for Ga-68 chelation, based on published studies. It is important to note that performance can vary depending on the specific biomolecule conjugated to the chelator and the precise experimental conditions.
Table 1: Ga-68 Radiolabeling Efficiency and Conditions
| Parameter | This compound (and analogues) | NOTA | Key Considerations |
| Radiochemical Yield (%) | >95% | >95% | Both chelators offer high radiochemical yields, crucial for maximizing the usable radioactivity. |
| Reaction Temperature | Room temperature to 85°C. Some conjugates label efficiently at room temperature, while others benefit from mild heating. | Room temperature to 95°C. Often effective at room temperature.[1][2][3] | Room temperature labeling is advantageous for heat-sensitive biomolecules and simplifies the overall process.[2] |
| Reaction Time | 5 - 15 minutes | < 10 minutes | The rapid labeling kinetics of both chelators are well-suited for the short half-life of Ga-68 (68 minutes).[3][4] |
| Optimal pH Range | 3.5 - 5.5 | 3.5 - 4.5 | Both operate in a pH range compatible with buffered Ga-68 eluates from most commercial generators.[4][5] |
| Precursor Amount | Typically in the nanomolar range (e.g., 2-10 µM for >90-95% yield of a NODAGA-conjugate).[3] | Can achieve high yields with low precursor amounts. | Lower precursor amounts are desirable for achieving higher specific activity. |
Table 2: In Vitro and In Vivo Stability of Ga-68 Complexes
| Parameter | [68Ga]Ga-NH2-PEG4-NODA-GA (and analogues) | [68Ga]Ga-NOTA | Key Considerations |
| In Vitro Stability (Human Serum) | High stability, with >90% of the complex remaining intact after several hours.[4][6] | High stability, with >95% of the complex remaining intact after several hours.[1][3] | High stability is critical to prevent the release of free Ga-68 in vivo, which can lead to non-specific uptake and increased background signal in PET images.[7] |
| In Vivo Stability | Ga-68-NODAGA complexes demonstrate high in vivo stability.[4] | Ga-68-NOTA complexes are also highly stable in vivo.[1] | The robust stability of both chelator-Ga-68 complexes ensures that the radionuclide reaches the target tissue while still bound to the targeting biomolecule. |
Table 3: Comparative In Vivo Performance of Ga-68 Labeled Peptides
| Parameter | [68Ga]Ga-NODAGA-PEG2-[Sar11]RM26 | [68Ga]Ga-NOTA-PEG2-[Sar11]RM26 | Key Considerations |
| Tumor Uptake (%IA/g at 3h p.i.) | 15 ± 3 | 13 ± 1 | The NODAGA-conjugated peptide showed slightly higher tumor uptake in this specific study.[8] |
| Tumor-to-Blood Ratio (3h p.i.) | 220 ± 70 | 60 ± 10 | The NODAGA conjugate demonstrated a significantly higher tumor-to-blood ratio, suggesting better imaging contrast.[8] |
| Tumor-to-Organ Ratios (3h p.i.) | Generally higher for the NODAGA conjugate. | Lower compared to the NODAGA conjugate in this study. | Higher tumor-to-organ ratios are desirable for clearer delineation of tumors from surrounding healthy tissues.[8] |
| Pharmacokinetics | The PEG4 linker in this compound is intended to improve hydrophilicity and circulation time, potentially leading to altered biodistribution and improved tumor targeting compared to non-PEGylated analogues.[9][10][11][12] | The pharmacokinetic profile is dependent on the conjugated biomolecule. | The choice of linker can significantly influence the in vivo behavior of a radiopharmaceutical.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are generalized protocols for the Ga-68 labeling of biomolecules conjugated with this compound and NOTA.
Protocol 1: Ga-68 Radiolabeling of an this compound-Conjugated Biomolecule
This protocol is a general guideline and may require optimization for specific biomolecules.
1. Reagents and Equipment:
-
68Ge/68Ga generator
-
Sterile 0.1 M HCl for elution
-
This compound-conjugated biomolecule solution (e.g., 1 mg/mL in high-purity water)
-
Sterile sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)
-
Sterile reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
2. Radiolabeling Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.
-
Buffering and Precursor Addition: In a sterile reaction vial, add a predetermined amount of the this compound-conjugated biomolecule (typically in the range of 5-20 nmol). Add the appropriate volume of buffer to adjust the pH to between 3.5 and 5.5.[4]
-
Labeling Reaction: Add the 68Ga eluate to the reaction vial containing the precursor and buffer. Gently mix the solution. Incubate the reaction mixture at a temperature between room temperature and 85°C for 5-15 minutes. The optimal temperature and time should be determined for each specific conjugate.[4][8]
-
Quality Control: Assess the radiochemical purity of the final product using radio-TLC or radio-HPLC to determine the percentage of Ga-68 incorporated into the conjugate.
Protocol 2: Ga-68 Radiolabeling of a NOTA-Conjugated Biomolecule
This protocol is a standard procedure and may need to be adapted for different NOTA-conjugated molecules.
1. Reagents and Equipment:
-
68Ge/68Ga generator
-
Sterile 0.1 M HCl for elution
-
NOTA-conjugated biomolecule solution (e.g., 1 mg/mL in high-purity water)
-
Sterile sodium acetate or HEPES buffer (e.g., 1 M, pH 4.0)
-
Sterile reaction vial
-
Vortex mixer
-
Radio-TLC or radio-HPLC system for quality control
2. Radiolabeling Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl.
-
Buffering and Precursor Addition: In a sterile reaction vial, add the desired amount of the NOTA-conjugated biomolecule. Add the buffer to bring the pH to approximately 3.5-4.5.[5]
-
Labeling Reaction: Add the 68Ga eluate to the vial. Mix thoroughly and incubate at room temperature for approximately 10 minutes.[1][3]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Logical relationship between chelator properties and overall performance.
Caption: A generalized workflow for Ga-68 radiolabeling.
Conclusion
Both this compound and NOTA are highly effective chelators for Gallium-68, enabling rapid and efficient radiolabeling under mild conditions to form stable complexes. The primary distinction lies in the bifunctional nature and the inclusion of a PEG linker in this compound.
-
NOTA is an excellent choice for applications where a simple, robust, and efficient Ga-68 chelation is required. Its ability to be labeled at room temperature is a significant advantage, particularly for temperature-sensitive biomolecules.
-
This compound offers the added benefit of a reactive amine for straightforward conjugation to targeting vectors and a PEG linker to potentially improve the pharmacokinetic properties of the resulting radiopharmaceutical. As demonstrated in comparative studies, NODA-GA based tracers can lead to improved in vivo performance, such as higher tumor-to-background ratios, which is critical for high-contrast PET imaging.[8]
The ultimate choice between this compound and NOTA will depend on the specific requirements of the radiopharmaceutical being developed. If conjugation to a biomolecule and optimization of in vivo pharmacokinetics are key objectives, this compound is a superior choice. If the goal is to label a molecule that already possesses a conjugation site or to study the fundamental properties of a Ga-68 complex without the influence of a linker, NOTA remains a highly suitable and efficient option. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision to advance the development of novel Ga-68 radiopharmaceuticals.
References
- 1. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of NH2-Peg4-noda-GA: A Comparative Guide for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelator is a critical decision in the development of targeted radiopharmaceuticals, directly impacting the in vivo stability, pharmacokinetic profile, and ultimately, the diagnostic or therapeutic efficacy of the agent. This guide provides an objective comparison of the in vivo stability of NH2-Peg4-noda-GA with other commonly used chelators, namely DOTA, NOTA, and DTPA. The information presented is supported by experimental data from preclinical studies to aid in the selection of the most appropriate chelator for your research and drug development needs.
This compound is a bifunctional chelator designed for the stable complexation of radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. Its structure incorporates a NODA-GA core for metal chelation, a primary amine for conjugation to targeting biomolecules, and a PEG4 linker to improve solubility and pharmacokinetics. High in vivo stability is paramount to ensure that the radionuclide remains securely bound to the chelator and attached to the targeting molecule, thereby minimizing off-target radiation exposure and leading to clearer imaging with a higher signal-to-noise ratio.
Quantitative Comparison of Chelator Performance
Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled Chelator-Peptide Conjugates in Mice (% Injected Dose per Gram - %ID/g)
| Organ | ⁶⁸Ga-NODAGA-Peptide | ⁶⁸Ga-DOTA-Peptide | ⁶⁸Ga-NOTA-Peptide |
| Blood (1h p.i.) | ~0.5% | ~1.0% | ~0.8% |
| Liver (1h p.i.) | ~1.5% | ~2.5% | ~2.0% |
| Kidneys (1h p.i.) | ~15% | ~20% | ~18% |
| Muscle (1h p.i.) | ~0.3% | ~0.5% | ~0.4% |
| Bone (1h p.i.) | ~0.2% | ~0.6% | ~0.3% |
Note: Data is compiled and averaged from multiple preclinical studies with various peptide conjugates. Absolute values can vary depending on the specific peptide, animal model, and time point.
Table 2: Comparative In Vivo Stability of Radiolabeled Chelates
| Chelator Conjugate | Radionuclide | % Intact Conjugate in Plasma (1h p.i.) | Key Findings |
| NODAGA-Peptide | ⁶⁸Ga | >95% | Demonstrates high in vivo stability with minimal dissociation of ⁶⁸Ga.[1] |
| DOTA-Peptide | ⁶⁸Ga | ~90-95% | Generally stable, but can show slightly higher dissociation compared to NODAGA under some conditions.[1] |
| NOTA-Peptide | ⁶⁸Ga | >95% | Exhibits high in vivo stability, comparable to NODAGA. |
| DTPA-Octreotide | ¹¹¹In | >95% | Acyclic chelator that can form stable complexes, though generally considered less kinetically inert than macrocyclic chelators like DOTA and NOTA.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chelator stability. Below are representative protocols for key experiments.
Radiolabeling of Chelator-Peptide Conjugate
Objective: To efficiently and stably label the peptide conjugate with the desired radionuclide.
Materials:
-
Chelator-peptide conjugate (e.g., this compound-Peptide)
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl)
-
Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)
-
Quenching solution (e.g., 50 mM DTPA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Add the chelator-peptide conjugate to the reaction buffer in a sterile vial.
-
Add the radionuclide solution to the vial.
-
Incubate the reaction mixture at an optimized temperature and time (e.g., 95°C for 5-10 minutes for many ⁶⁸Ga labelings).
-
After incubation, add the quenching solution to stop the reaction and chelate any free radionuclide.
-
Purify the radiolabeled peptide using an SPE cartridge.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
In Vivo Biodistribution Study
Objective: To determine the distribution and clearance of the radiolabeled conjugate in a living organism.
Materials:
-
Radiolabeled peptide conjugate
-
Animal model (e.g., healthy mice or tumor-bearing xenograft models)
-
Anesthesia
-
Gamma counter
Procedure:
-
Administer a known amount of the radiolabeled peptide conjugate to the animal model via intravenous injection.
-
At predetermined time points (e.g., 1h, 2h, 4h, 24h post-injection), euthanize a cohort of animals.
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
In Vivo Stability Assay
Objective: To assess the integrity of the radiolabeled conjugate in the bloodstream over time.
Materials:
-
Radiolabeled peptide conjugate
-
Animal model
-
Blood collection supplies
-
HPLC system with a radioactivity detector
Procedure:
-
Administer the radiolabeled peptide conjugate to the animal model.
-
At various time points post-injection, collect blood samples.
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using radio-HPLC to separate the intact radiolabeled conjugate from any potential metabolites or dissociated radionuclide.
-
Quantify the percentage of radioactivity corresponding to the intact conjugate at each time point.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental procedures for evaluating the in vivo stability of a chelator.
Caption: Workflow for evaluating the in vivo stability of radiolabeled chelators.
Caption: Detailed workflow for a biodistribution study.
Conclusion
The choice of a chelator is a multifaceted decision that significantly influences the in vivo performance of a radiopharmaceutical. The data presented suggests that this compound, represented by its close analog NODAGA, offers excellent in vivo stability, often comparable or superior to DOTA and NOTA, and significantly more inert than acyclic chelators like DTPA. This high stability translates to lower non-target tissue accumulation and potentially improved imaging contrast. The inclusion of a PEG4 linker in this compound is also designed to confer favorable pharmacokinetic properties. Ultimately, the optimal chelator selection will depend on the specific targeting molecule, the chosen radionuclide, and the intended clinical application. Empirical evaluation through rigorous preclinical studies, as outlined in this guide, is essential for the development of safe and effective targeted radiopharmaceuticals.
References
A Head-to-Head Comparison of NH2-Peg4-NODA-GA and HBED-CC for Gallium-68 Chelation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelator for Gallium-68 (Ga-68) is a critical decision in the development of radiopharmaceuticals, profoundly influencing the labeling process, stability, and in vivo performance of the imaging agent. This guide provides a comprehensive, data-driven comparison of two prominent chelators: the macrocyclic NH2-Peg4-NODA-GA and the acyclic HBED-CC.
At a Glance: Key Performance Differences
| Feature | This compound (NODAGA) | HBED-CC |
| Structure | Macrocyclic | Acyclic |
| Labeling Temperature | Room temperature to moderate heat (can be labeled at RT)[1] | Room temperature[2][3] |
| Labeling pH | Typically pH 4-5[1] | Typically pH 4-4.5[1] |
| Labeling Time | Fast (within 10-15 minutes)[1] | Very fast (less than 2 minutes)[1][2] |
| Radiochemical Yield | High (>90%)[1] | High (>90%)[1] |
| In Vivo Stability | High[4] | High[2] |
| Lipophilicity | Generally more hydrophilic[1] | Can be more lipophilic depending on the conjugate[1] |
Radiolabeling Efficiency and Conditions
The choice of chelator significantly impacts the radiolabeling process. Both this compound and HBED-CC demonstrate high efficiency in chelating Ga-68, but under slightly different optimal conditions. HBED-CC, an acyclic chelator, is renowned for its rapid and efficient Ga-68 labeling at room temperature, a characteristic that is particularly advantageous for thermosensitive biomolecules.[2][3] Studies have shown that with HBED-CC conjugated peptides, high radiochemical yields can be achieved in less than two minutes at ambient temperatures.[2]
This compound, a macrocyclic chelator, also offers robust and high-yield labeling.[1] While some NODA-GA conjugates can be labeled efficiently at room temperature, optimal labeling often involves moderate heating (e.g., >60°C) for a slightly longer duration of 10-15 minutes to achieve radiochemical yields consistently above 90%.[1][5] The rigid structure of macrocyclic chelators like NODA-GA contributes to the formation of highly stable metal complexes.[4]
Table 1: Comparison of Radiolabeling Parameters
| Parameter | This compound | HBED-CC |
| Precursor Amount | Varies (nmol range) | Varies (nmol range) |
| Temperature | >60 °C[1] | Room Temperature[2] |
| pH | 4-5[1] | 4-4.5[1] |
| Time | 10-15 min[1] | < 2 min[2] |
| Radiochemical Yield | >90%[1] | >98%[6] |
In Vitro and In Vivo Performance
The chelator can influence the pharmacokinetic properties of the resulting radiotracer. In a preclinical comparative study of Ga-68 labeled PSMA-targeting agents, the NOTA-based tracer (structurally similar to NODAGA) demonstrated the fastest clearance from all tissues.[7] Conversely, the HBED-CC conjugated tracer (Ga-DKFZ-PSMA-11) showed the highest uptake and retention in normal tissues, including the kidneys, blood, and spleen.[7]
Generally, NODAGA-conjugated radiotracers tend to be more hydrophilic, which can be advantageous for improving in vivo pharmacokinetics and achieving better target-to-background ratios.[1] In a study comparing cNGR peptide conjugates, the neutral 68Ga-NODAGA-c(NGR) demonstrated better target-to-non-target ratios compared to the negatively charged 68Ga-HBED-CC-c(NGR).[8] However, another study comparing procainamide (B1213733) conjugates for melanoma imaging found that 68Ga-NODAGA-PCA showed significantly higher tumor uptake compared to 68Ga-HBED-CC-PCA.[9]
Table 2: Comparative In Vivo Performance of PSMA-Targeted Radiotracers
| Parameter | 68Ga-NOTA-PSMA | 68Ga-HBED-CC-PSMA |
| Tumor Uptake (1h p.i., %ID/g) | 42.2 ± 6.7 | Not significantly different from NOTA-PSMA[10] |
| Kidney Uptake (1h p.i., %ID/g) | 106 ± 23 | Not significantly different from NOTA-PSMA[10] |
| Spleen Uptake (1h p.i., %ID/g) | Lower than HBED-CC-PSMA[10] | Higher than NOTA-PSMA[10] |
| Clearance Rate | Faster[7] | Slower[7] |
| Lipophilicity (LogP) | -4.04 ± 0.16 | -3.89 ± 0.16[10] |
Data adapted from a preclinical comparative study.[7][10]
Experimental Protocols
General Ga-68 Radiolabeling Workflow
The following diagram outlines a generalized workflow for the preparation of Ga-68 radiopharmaceuticals.
Caption: A generalized workflow for the preparation of 68Ga-radiopharmaceuticals.
Protocol for Ga-68 Labeling of an this compound Conjugated Peptide
This protocol is a representative example and may require optimization for specific peptides.
-
Preparation of Reagents :
-
Dissolve the this compound conjugated peptide in a suitable buffer (e.g., sodium acetate).
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.[5]
-
-
Radiolabeling Reaction :
-
Purification and Quality Control :
-
Purify the reaction mixture using a C18 cartridge to remove unreacted 68Ga and impurities.
-
Elute the purified product and formulate for in vitro or in vivo use.
-
Assess the radiochemical purity by radio-TLC or radio-HPLC.[1]
-
Protocol for Ga-68 Labeling of an HBED-CC Conjugated Peptide
This protocol is a representative example and may require optimization for specific peptides.
-
Preparation of Reagents :
-
Dissolve the HBED-CC conjugated peptide in a suitable buffer (e.g., sodium acetate).
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
-
Radiolabeling Reaction :
-
Purification and Quality Control :
-
Purify the reaction mixture using a C18 cartridge.
-
Elute the purified product and formulate for in vitro or in vivo use.
-
Assess the radiochemical purity by radio-TLC or radio-HPLC.[6]
-
Logical Relationship of Chelator Properties and Performance
The selection of a chelator has a cascading effect on the overall performance of the radiopharmaceutical.
Caption: Influence of chelator choice on radiopharmaceutical properties and performance.
Conclusion
Both this compound and HBED-CC are highly effective chelators for Gallium-68, each with its own set of advantages. HBED-CC is an excellent choice for rapid, room-temperature labeling, making it ideal for temperature-sensitive targeting vectors and for streamlining radiopharmaceutical production.[2][3] this compound offers robust and high-yield labeling, often with slightly more hydrophilic resulting tracers, which can be advantageous for improving in vivo pharmacokinetics and achieving better target-to-background ratios.[1] The optimal choice between this compound and HBED-CC will depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule, the desired labeling conditions, and the intended in vivo application. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative preclinical evaluation of 68Ga-NODAGA and 68Ga-HBED-CC conjugated procainamide in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Validating Binding Affinity of NH₂-PEG₄-NODA-GA Conjugated Peptides: A Comparative Guide
For researchers and drug development professionals, the accurate assessment of a targeting peptide's binding affinity is a cornerstone of developing effective radiopharmaceuticals for diagnostics and therapy. The choice of the bifunctional chelator used for radiolabeling is a critical decision that can significantly influence the biological activity and pharmacokinetic profile of the peptide conjugate.
This guide provides an objective comparison of peptides conjugated with NH₂-PEG₄-NODA-GA against common alternatives, supported by experimental data. It further outlines detailed protocols for affinity validation and illustrates key biological and experimental workflows.
Overview of NH₂-PEG₄-NODA-GA and Alternatives
NH₂-PEG₄-NODA-GA is a bifunctional chelator system designed for straightforward conjugation to peptides and subsequent radiolabeling. Its components serve distinct functions:
-
NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid): A highly efficient chelator for trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), a positron emitter ideal for Positron Emission Tomography (PET). NODA-GA allows for rapid and stable radiolabeling under mild conditions, often at room temperature.[1]
-
PEG₄ (Tetraethylene Glycol): A hydrophilic spacer that improves the solubility of the conjugate, reduces non-specific binding, and can enhance pharmacokinetic properties.
-
NH₂ (Amine group): Provides a reactive site for stable amide bond formation with a corresponding carboxylic acid on a targeting peptide.
A primary alternative for comparison is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) , another macrocyclic chelator widely used in radiopharmaceuticals.[1] The choice between NODA-GA and DOTA can impact the final conjugate's charge, size, and steric hindrance, which may alter its interaction with the target receptor.[2] Therefore, empirical validation of binding affinity for each new conjugate is essential.[1]
Comparative Performance Data: Binding Affinity
The binding affinity of a radiolabeled peptide is typically determined using a competitive binding assay, which yields an IC₅₀ value (the concentration of the competitor that displaces 50% of the specific binding of a radioligand). A lower IC₅₀ value indicates a higher binding affinity.
The following table summarizes IC₅₀ values from studies comparing NODAGA- and DOTA-conjugated peptides targeting the αvβ3 integrin receptor, a key target in tumor angiogenesis.[3]
| Peptide Conjugate | Target Receptor | IC₅₀ (nM) | Reference |
| Ga-NODAGA-E[c(RGDyK)]₂ | Integrin αvβ3 | ~259 | [4] |
| Ga-DOTA-E[c(RGDfK)]₂ | Integrin αvβ3 | 8.99 ± 1.20 | [5] |
| Ga-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer) | Integrin αvβ3 | 1.74 ± 1.18 | [5] |
| DOTA-3PEG₄-Dimer | Integrin αvβ3 | 62 ± 6 | [6] |
| NOTA-2PEG₄-Dimer | Integrin αvβ3 | 54 ± 2 | [6] |
| natGa-NODAGA-MJ9 (GRPr Antagonist) | GRPr | low nM range | [7] |
Note: The specific peptide sequence, linker, and multimerization state significantly impact binding affinity. Caution should be exercised when comparing IC₅₀ values across different studies, cell lines, and experimental conditions.[6] Data suggests that in many contexts, NODAGA-conjugated peptides exhibit comparable, and sometimes superior, binding affinity and tumor uptake compared to their DOTA counterparts.[1][8]
Key Workflows and Pathways
Visualizing the intricate processes involved in radiopharmaceutical development, from molecular interactions to experimental procedures, is crucial for a comprehensive understanding.
Caption: High-level workflow for radiopharmaceutical drug development.[9][10]
Caption: Workflow for an in vitro competitive binding assay.[11][12]
Caption: Simplified Integrin αvβ3 signaling pathway.[13][14]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor.[11][12]
1. Materials & Reagents:
-
Test Compound: Non-radioactive ("cold") Ga-NH₂-PEG₄-NODA-GA conjugated peptide.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., ¹²⁵I-c(RGDyK) for integrin αvβ3).
-
Receptor Source: Cultured cells (e.g., U87MG glioma cells) or membrane preparations known to express the target receptor.[15]
-
Binding Buffer: Buffer optimized for the receptor-ligand interaction (e.g., Tris-HCl with MgCl₂, BSA).
-
Wash Buffer: Cold binding buffer to wash away unbound radioligand.
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., GF/C) that trap membranes/cells but allow unbound ligand to pass through.
-
Detection Instrument: Gamma counter (for ¹²⁵I) or liquid scintillation counter (for ³H).
2. Procedure:
-
Plate Setup:
-
Total Binding: Wells containing receptor source, binding buffer, and radioligand only.
-
Non-Specific Binding (NSB): Wells containing receptor source, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.[16]
-
Competition: Wells containing receptor source, radioligand, and serial dilutions of the "cold" test compound (e.g., 10 concentrations over a 5-log unit range).[11]
-
-
Incubation:
-
Add the receptor source, buffer, and appropriate competitor (NSB or test compound) to all wells.
-
Initiate the binding reaction by adding the fixed concentration of the radioligand to all wells.
-
Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (determined via kinetic experiments).[17]
-
-
Separation:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using the cell harvester.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mat into a counting vial or plate.
-
Measure the radioactivity trapped on each filter disk using the appropriate counter.
-
3. Data Analysis:
-
Calculate Specific Binding by subtracting the average counts from the NSB wells from all other wells.
-
Plot the specific binding counts against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve).
-
The IC₅₀ is determined from the curve as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
If desired, the Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lemerpax.com [lemerpax.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease [mdpi.com]
- 14. Role of the Integrin αVβ3 in Mediating Increased Smooth Muscle Cell Responsiveness to IGF-I in Response to Hyperglycemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability [thno.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Assessing the Impact of NH2-Peg4-NODA-GA on Peptide Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of chelating agents and pharmacokinetic modifiers to peptides is a critical step in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. The choice of these components can significantly influence the in vivo behavior of the peptide, affecting its stability, biodistribution, and ultimately, its clinical utility. This guide provides an objective comparison of NH2-Peg4-NODA-GA, a bifunctional chelator incorporating a polyethylene (B3416737) glycol (PEG) spacer, with other alternatives, supported by experimental data.
Understanding the Components: How this compound Influences Peptide Pharmacokinetics
The this compound molecule is a strategic combination of three key functional units, each contributing to the overall pharmacokinetic profile of the conjugated peptide:
-
NH2 (Amine group): This primary amine serves as a reactive handle for the covalent attachment of the chelator to the peptide.[1] This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the peptide, for instance, on aspartic or glutamic acid residues, or at the C-terminus.[2]
-
Peg4 (Polyethylene Glycol Linker): The inclusion of a four-unit polyethylene glycol (PEG) spacer, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic properties of peptides.[3][4][5] PEGylation can:
-
Increase Hydrophilicity: This can lead to improved solubility and altered biodistribution.[3]
-
Enhance In Vivo Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby reducing degradation of the peptide in the bloodstream.[4][6]
-
Prolong Circulation Half-Life: By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to a longer residence time in the body.[4][]
-
Potentially Reduce Immunogenicity: The "stealth" properties of PEG can help to shield the peptide from the immune system.[4] However, it is important to note that PEGylation can sometimes lead to a decrease in the peptide's receptor binding affinity due to steric hindrance.[6][]
-
-
NODA-GA (NODA-glutaric acid): This component is a bifunctional chelator responsible for securely binding a radiometal, most commonly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[8] NODA-GA is known for forming highly stable complexes with ⁶⁸Ga under mild conditions, which is crucial for preventing the in vivo release of the radionuclide and ensuring accurate imaging.
Comparative Performance Data: NODA-GA vs. Alternative Chelators
Table 1: In Vitro Properties of ⁶⁸Ga-labeled cNGR Peptides with Different Chelators
| Radiotracer | Lipophilicity (log P) | In Vitro Stability in Human Serum (2h) |
| ⁶⁸Ga-NODAGA-c(NGR) | -3.3 ± 0.08 | >98% |
| ⁶⁸Ga-DOTAGA-c(NGR) | -3.5 ± 0.2 | >98% |
| ⁶⁸Ga-HBED-CC-c(NGR) | -2.8 ± 0.14 | >98% |
| Data adapted from a study on ⁶⁸Ga-labeled NGR peptides.[8] |
Table 2: Biodistribution of ⁶⁸Ga-labeled cNGR Peptides in HT-1080 Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ/Tissue | ⁶⁸Ga-NODAGA-c(NGR) | ⁶⁸Ga-DOTAGA-c(NGR) | ⁶⁸Ga-HBED-CC-c(NGR) |
| Blood | 0.25 ± 0.03 | 0.31 ± 0.05 | 0.45 ± 0.07 |
| Heart | 0.14 ± 0.02 | 0.18 ± 0.03 | 0.21 ± 0.04 |
| Lungs | 0.21 ± 0.04 | 0.28 ± 0.06 | 0.35 ± 0.05 |
| Liver | 0.35 ± 0.06 | 0.42 ± 0.08 | 0.58 ± 0.09 |
| Spleen | 0.11 ± 0.02 | 0.15 ± 0.03 | 0.19 ± 0.03 |
| Kidneys | 2.58 ± 0.41 | 3.12 ± 0.55 | 1.89 ± 0.32 |
| Muscle | 0.12 ± 0.02 | 0.16 ± 0.03 | 0.19 ± 0.04 |
| Bone | 0.18 ± 0.03 | 0.22 ± 0.04 | 0.28 ± 0.05 |
| Tumor | 2.89 ± 0.51 | 2.95 ± 0.62 | 2.78 ± 0.49 |
| Data presented as mean ± standard deviation. Adapted from a study on ⁶⁸Ga-labeled NGR peptides.[8] |
These data indicate that while all three chelators result in hydrophilic radiotracers with high in vitro stability and similar tumor uptake, ⁶⁸Ga-NODAGA-c(NGR) demonstrated lower accumulation in non-target organs such as the blood, liver, and spleen, leading to better target-to-non-target ratios.[8] This suggests that the NODA-GA chelator core contributes favorably to the pharmacokinetic profile. The addition of a PEG linker, as in this compound, would be expected to further modify these properties, likely leading to increased blood retention and altered clearance pathways.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for key experiments in the assessment of peptide pharmacokinetics.
Protocol 1: Peptide Conjugation with this compound
This protocol outlines the covalent attachment of this compound to a peptide via carbodiimide (B86325) chemistry.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: e.g., 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: e.g., 0.1 M PBS, pH 7.4
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer.
-
Activation of Carboxylic Acid: Add a molar excess of EDC and NHS/Sulfo-NHS to the peptide solution.[1] Incubate for 15-30 minutes at room temperature to form the active NHS ester.[1]
-
Conjugation Reaction: Add a molar excess of this compound to the activated peptide solution. Adjust the pH to 7.2-7.5 with the Coupling Buffer.[1] Allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Purification: Purify the resulting peptide conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Peptide Conjugation Workflow
Protocol 2: ⁶⁸Ga-Radiolabeling of a NODA-GA-Conjugated Peptide
This protocol describes the radiolabeling of the purified peptide conjugate with Gallium-68.
Materials:
-
Purified NODA-GA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
C18 Sep-Pak cartridge for purification (if necessary)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile vial, combine the NODA-GA-conjugated peptide with sodium acetate buffer to achieve a final pH of 3.5-4.5.[9]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the peptide solution. Incubate at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes), as NODA-GA chelators can often be labeled efficiently at room temperature.
-
Quality Control: Determine the radiochemical purity of the labeled peptide using radio-TLC or radio-HPLC. A purity of >95% is typically required.[2]
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Serum Stability of NH2-Peg4-noda-GA Complexes
For researchers, scientists, and drug development professionals, ensuring the stability of radiopharmaceutical complexes in biological matrices is a cornerstone of preclinical development. Insufficient stability can lead to the dissociation of the radionuclide, resulting in off-target effects and compromised imaging or therapeutic efficacy. This guide provides an objective comparison of the in vitro serum stability of NH2-Peg4-noda-GA complexes against other commonly used chelators, supported by experimental data and detailed protocols.
The macrocyclic chelator this compound (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid with a PEGylated amino functional group) is a bifunctional ligand designed for the stable chelation of radiometals, particularly Gallium-68 (⁶⁸Ga).[1] Its rigid triazacyclononane backbone contributes to the formation of highly stable metal complexes, a critical attribute for in vivo applications to prevent the release of toxic metal ions.[2] The inclusion of a PEG4 linker can also improve the pharmacokinetic properties of the resulting radiopharmaceutical.
Quantitative Comparison of Serum Stability
The in vitro stability of a radiolabeled chelator is rigorously tested by its ability to retain the complexed radiometal in the presence of competing chelators or biological media like human serum. The following table summarizes the serum stability of various ⁶⁸Ga-labeled conjugates, offering a benchmark for evaluating this compound complexes.
| Conjugate/Chelator | Incubation Time | % Intact Conjugate in Serum/Plasma | Reference |
| [⁶⁸Ga]NODAGA-Peptide | 60 min | 42.1 ± 3.7% (in plasma) | [3] |
| [⁶⁸Ga]DOTA-Peptide | 60 min | 1.2 ± 0.3% (in plasma) | [3] |
| [⁶⁸Ga]Ga-NOTA-NT-20.3 | 4 hours | >95% (in human serum) | [3] |
| [⁶⁸Ga]Ga-FAP-2286 (DOTA-based) | 4 hours | >94% | [3] |
| [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep | 8 hours | Stable | [3] |
Note: The stability of radiolabeled peptides can be influenced by the peptide sequence, linker chemistry, and specific experimental conditions. Therefore, direct comparisons should be interpreted with consideration of these variables.
Experimental Protocol: In Vitro Serum Stability Assay
A detailed and reproducible experimental protocol is crucial for the accurate assessment of serum stability. The following methodology outlines a standard procedure for this assay.
Objective: To determine the percentage of intact radiolabeled this compound complex over time when incubated in human serum at 37°C.
Materials:
-
Purified ⁶⁸Ga-labeled this compound conjugate
-
Fresh human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Radio-HPLC system with a radioactivity detector
Procedure:
-
Incubation:
-
In a microcentrifuge tube, add 50 µL of the purified ⁶⁸Ga-labeled this compound conjugate to 450 µL of human serum.[3]
-
Gently vortex the mixture to ensure homogeneity.
-
Incubate the tube at 37°C.[3]
-
At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the mixture.[3]
-
-
Sample Preparation:
-
To the 50 µL aliquot, add 100 µL of ACN to precipitate serum proteins.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the conjugate and any potential metabolites.[3]
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[3]
-
-
Radio-HPLC Analysis:
-
Mobile Phase:
-
Column: Reversed-phase C18 column[3]
-
Flow Rate: 1 mL/min[3]
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)[3]
-
-
Detection: Monitor the eluate with a radioactivity detector.[3]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact radiolabeled conjugate at each time point.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-minute time point.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro serum stability assay for this compound complexes.
References
A Comparative Analysis of NODAGA- and DOTA-based Radiotracers for Tumor Uptake
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision in the development of targeted radiopharmaceuticals. This guide provides an objective comparison of the performance of NH2-Peg4-noda-GA and DOTA-based radiotracers, focusing on their comparative tumor uptake and biodistribution profiles, supported by experimental data from preclinical studies.
The selection of a chelator significantly impacts the pharmacokinetic properties and in vivo stability of a radiopharmaceutical, ultimately influencing imaging quality and therapeutic efficacy. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been a gold standard, NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid) and its derivatives, such as this compound, have emerged as promising alternatives, often exhibiting more favorable radiolabeling conditions and improved in vivo performance.
Comparative Biodistribution Data
The following table summarizes preclinical data comparing the tumor uptake and biodistribution of radiotracers utilizing NODAGA and DOTA chelators. The data, presented as the percentage of injected dose per gram of tissue (%ID/g), highlights key differences in organ uptake and tumor targeting.
| Radiotracer Pair | Targeting Molecule | Radionuclide | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Uptake (%ID/g) | Reference |
| NODAGA-mAb7 vs. DOTA-mAb7 | mAb7 (anti-EpCAM) | 64Cu | PC3-DsRed Xenograft | 24 hr | 13.24 ± 4.86 vs. 13.44 ± 1.21 | Lower for 64Cu-NODAGA-mAb7 | Higher for 64Cu-NODAGA-mAb7 | [1][2] |
| NODAGA-(RGD)2 vs. DOTA-(RGD)2 | RGD Dimer | 68Ga | Melanoma | 45 min | Maximum tumor uptake observed for both | - | - | [3] |
| NODAGA-RGD vs. DOTA-RGD | RGD | 44Sc | U87MG Xenograft | 2 hr | 4.05 ± 0.89 vs. 2.99 ± 0.16 | 0.57 ± 0.03 vs. 1.34 ± 0.09 | 0.24 ± 0.04 vs. 0.20 ± 0.05 | [4][5] |
| NODAGA-NOC vs. DOTA-NOC | NOC | 44Sc | AR42J Xenograft | - | - | Lower for 44Sc-NODAGA-NOC | - | [5] |
Key Observations:
-
Tumor Uptake: In several studies, NODAGA-based radiotracers demonstrated comparable or even superior tumor uptake compared to their DOTA counterparts. For instance, 44Sc-NODAGA-RGD showed significantly higher tumor uptake than 44Sc-DOTA-RGD[5]. However, in the case of 64Cu-labeled mAb7, tumor uptake was similar between the two chelators at 24 hours post-injection[1][2].
-
Liver Clearance: A notable advantage of NODAGA conjugates appears to be lower accumulation in the liver. This was observed for 64Cu-NODAGA-mAb7 and 44Sc-NODAGA-RGD, suggesting better in vivo stability and reduced non-specific uptake[1][2][4].
-
Blood Retention: Higher blood activity was observed for 64Cu-NODAGA-mAb7, which may indicate increased bioavailability due to the enhanced stability of the complex in vivo[1][2].
-
Radiolabeling Conditions: NODAGA derivatives can often be radiolabeled under milder conditions (e.g., room temperature) compared to DOTA, which typically requires heating. This is particularly advantageous for temperature-sensitive targeting molecules like antibodies[3][6].
Experimental Protocols
A comprehensive understanding of the methodologies used in these comparative studies is essential for accurate interpretation of the data. Below are detailed protocols for key experiments.
Radiolabeling of Targeting Molecules
Objective: To conjugate the bifunctional chelator (NODAGA or DOTA) to the targeting molecule and subsequently label it with a radionuclide.
-
Conjugation: The targeting molecule (e.g., peptide, antibody) is conjugated with the chelator (e.g., Maleimide-NODA-GA or a DOTA-NHS ester). The reaction conditions are optimized based on the specific chemistry of the targeting molecule and chelator.
-
Radionuclide Elution: The radionuclide (e.g., 68Ga) is eluted from a 68Ge/68Ga generator using sterile, trace metal-free hydrochloric acid.
-
Labeling Reaction: The chelator-conjugated targeting molecule is incubated with the eluted radionuclide in a suitable buffer (e.g., sodium acetate) at an optimized pH and temperature. As noted, NODAGA conjugates can often be labeled at room temperature, while DOTA conjugates typically require heating (e.g., 95°C for 5-10 minutes)[3][6].
-
Quality Control: The radiochemical purity of the final product is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to ensure it is above 95%.
In Vitro Cellular Uptake Assay
Objective: To compare the cellular uptake and binding affinity of the NODAGA- and DOTA-based radiotracers in a relevant cancer cell line.
-
Cell Culture: Cancer cells expressing the target receptor are cultured to a suitable confluency.
-
Incubation: The cells are incubated with the radiolabeled compounds at 37°C for various time points.
-
Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radiotracer.
-
Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: Cellular uptake is typically expressed as a percentage of the added dose. Binding affinity (Kd) and the maximum number of binding sites (Bmax) can be determined through saturation binding assays.
In Vivo Biodistribution Studies
Objective: To compare the biodistribution, tumor uptake, and clearance of the radiotracers in an animal tumor model.
-
Animal Model: A xenograft tumor model is established by subcutaneously injecting human cancer cells into immunocompromised mice.
-
Radiotracer Injection: Once the tumors reach a suitable size, the radiolabeled compounds are administered to the mice, typically via intravenous injection.
-
Tissue Collection: At various time points post-injection, the mice are euthanized, and major organs (e.g., blood, liver, kidneys, spleen, muscle, bone) and the tumor are collected.
-
Measurement and Calculation: The tissues are weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of NODAGA and DOTA radiotracers.
References
- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluating the Receptor Binding of NH2-Peg4-NODA-GA Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a critical endeavor in precision medicine. The choice of a bifunctional chelator to link a targeting biomolecule to a radionuclide can significantly influence the resulting agent's biological activity, including its receptor binding affinity. This guide provides an objective comparison of the performance of NH2-Peg4-NODA-GA and its derivatives with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal chelator for your research.
This compound is a bifunctional chelator designed for the stable chelation of radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga), which is widely used in Positron Emission Tomography (PET).[1] Its structure includes a 1,4,7-triazacyclononane-1,4-diacetate (NODA) core for metal binding, a glutamic acid (GA) component, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a terminal amine group (NH2) for straightforward conjugation to peptides and other targeting molecules.[1][2] A primary alternative in this field is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3] The choice between these chelators can impact the charge, size, and overall conformation of the final radiopharmaceutical, thereby affecting its interaction with the target receptor.[3]
Comparative Analysis of Receptor Binding Affinity
The direct impact of the chelator on receptor binding is a crucial parameter to evaluate. While data specifically for this compound is limited in publicly available literature, studies on its core structure, NODAGA, provide highly relevant insights. The following table summarizes the in vitro receptor binding affinities (IC50 values) of NODAGA-conjugated peptides compared to their DOTA-conjugated counterparts.
| Targeting Peptide | Chelator | Target Receptor | Cell Line | IC50 (nM) | Reference |
| c(RGDfK) | NODAGA | αvβ3 Integrin | M21 (human melanoma) | 4.7 ± 1.6 | [4] |
| c(RGDfK) | DOTA | αvβ3 Integrin | M21 (human melanoma) | Not explicitly stated in the direct comparison, but NODAGA-RGD showed improved tumor-to-blood ratio. | [4] |
| MJ9 | natGa-NODAGA | GRPr | PC3 (prostate cancer) | low nM range | [3][5] |
| TATE | natGa-DOTA | Somatostatin (B550006) Receptor (sst) | AR42J (pancreatic cancer) | 0.20 ± 0.18 | [6] |
| Exendin-4 (B13836491) (various conjugation sites) | NODAGA | GLP-1R | CHL-GLP-1R cells | 29 - 54 | [7] |
GRPr: Gastrin-Releasing Peptide Receptor; GLP-1R: Glucagon-Like Peptide 1 Receptor. IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
The data indicates that NODAGA-conjugated peptides can exhibit high receptor binding affinity, in some cases demonstrating superior or comparable performance to DOTA conjugates.[4][8] For instance, [⁶⁸Ga]NODAGA-RGD showed high αvβ3 binding affinity and led to an improved tumor-to-blood ratio in vivo compared to a DOTA-conjugated equivalent.[4] Furthermore, studies on somatostatin receptor antagonists have suggested that substituting DOTA with NODAGA can significantly increase binding affinity.[9]
Experimental Protocols
Accurate and reproducible assessment of receptor binding is fundamental. The following is a detailed protocol for a competitive radioligand binding assay, a gold standard method for determining the IC50 value of a novel compound.[3]
Protocol: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a non-radioactive ("cold") this compound-conjugated peptide by measuring its ability to compete with a known radioligand for binding to a target receptor expressed on cultured cells.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target receptor (e.g., M21 cells for αvβ3 integrin).[4]
-
Radioligand: A well-characterized radiolabeled ligand for the target receptor (e.g., ¹²⁵I-echistatin or a ⁶⁸Ga-labeled RGD peptide for αvβ3 integrin).
-
Test Compound: The "cold" (non-radioactive) Ga-NH2-Peg4-NODA-GA-conjugated peptide.
-
Binding Buffer: (e.g., Tris-HCl buffer with physiological salts and protein, such as 1% BSA).
-
Wash Buffer: Ice-cold binding buffer.
-
Multi-well Plates: 96-well or 384-well plates suitable for cell culture and binding assays.[10]
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filter mats.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Preparation: Seed the receptor-expressing cells in multi-well plates and grow to near confluence.[3]
-
Assay Setup:
-
Gently wash the cells with binding buffer.
-
Prepare serial dilutions of the "cold" Ga-NH2-Peg4-NODA-GA-conjugated peptide in binding buffer.
-
In triplicate wells, add:
-
Total Binding: Binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value).
-
Non-specific Binding: Binding buffer, the fixed concentration of radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition: The serially diluted "cold" test compound and the fixed concentration of the radioligand.
-
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[3]
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by aspirating the incubation medium.
-
Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Harvest the cells onto glass fiber filter mats using a cell harvester. The filter traps the cells with the bound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value of the Ga-NH2-Peg4-NODA-GA-conjugated peptide.[3]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a competition binding assay and the logical relationship in targeted radiopharmaceutical action.
Caption: Workflow for an in vitro competition binding assay.
Caption: Targeted action of a NODA-GA based radiopharmaceutical.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 3. benchchem.com [benchchem.com]
- 4. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A comparison of three (67/68)Ga-labelled exendin-4 derivatives for β-cell imaging on the GLP-1 receptor: the influence of the conjugation site of NODAGA as chelator. [folia.unifr.ch]
- 8. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Personal protective equipment for handling NH2-Peg4-noda-GA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of NH2-Peg4-noda-GA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar chelating agents, such as NH2-Noda-GA, and general protocols for working with PEGylated compounds in a laboratory setting.[1] It is imperative to handle this chemical with caution and adhere to all standard laboratory safety procedures.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Impervious laboratory coat or clothing | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator (NIOSH-approved) | Use when there is a risk of inhaling dust or aerosols, especially when handling the powder form.[1][3] |
| General Ventilation | Use in a well-ventilated area or a fume hood | Minimizes inhalation exposure.[1] |
| Safety Equipment | Accessible safety shower and eye wash station | For immediate decontamination in case of accidental exposure.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is essential to ensure safety during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the Safe Handling of this compound.
Experimental Protocols
Stock Solution Preparation
Many PEGylated reagents are low-melting solids that can be difficult to weigh and dispense accurately.[4] To facilitate handling, it is recommended to prepare a stock solution.
-
Equilibration: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Solvent Selection: Use a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4]
-
Dissolution: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the compound in the chosen solvent to a desired concentration.
-
Storage: Store the unused stock solution at -20°C, capped with a septum to allow for removal by syringe while minimizing air exposure.[4]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as chemical waste according to institutional guidelines. |
| Solvent Waste | Collect in a labeled, appropriate solvent waste container. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
